N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Description
Propriétés
IUPAC Name |
N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5O/c15-9-10-3-1-2-4-11(10)17-14(20)12-5-6-13-16-7-8-19(13)18-12/h1-8H,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUHXLDBQQMMRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=NN3C=CN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
"synthesis of N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide"
An in-depth technical guide on the synthesis and mechanistic rationale of N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide , a privileged scaffold in modern medicinal chemistry.
Pharmacological Rationale & Structural Logic
The imidazo[1,2-b]pyridazine core is a highly versatile, nitrogen-rich bicyclic heterocycle that has emerged as a cornerstone in the design of selective kinase inhibitors[1]. Specifically, derivatives bearing the imidazo[1,2-b]pyridazine-6-carboxamide motif have demonstrated profound efficacy as inhibitors of Janus kinases (JAK1/JAK3), Tyrosine kinase 2 (TYK2), and PIM kinases[2][3][4].
The structural logic of N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide relies on two distinct functional domains:
-
The Hinge-Binding Core: The imidazo[1,2-b]pyridazine moiety acts as a bidentate hydrogen-bond acceptor/donor system, anchoring the molecule within the highly conserved ATP-binding pocket of kinases[5].
-
The Directing Group: The N-(2-cyanophenyl) amide tail projects into the solvent-exposed region or hydrophobic specificity pockets. The ortho-cyano group serves a dual purpose: it restricts the dihedral angle of the phenyl ring via steric hindrance (locking the molecule into a bioactive conformation) and provides a unique vector for targeted hydrogen bonding with specific residues (e.g., Lysine or Aspartate)[6].
Mechanism of action for imidazo[1,2-b]pyridazine-based JAK/TYK2 kinase inhibitors.
Retrosynthetic Strategy
To synthesize the target molecule efficiently, we employ a convergent retrosynthetic disconnection at the amide bond. This yields two primary precursors: imidazo[1,2-b]pyridazine-6-carboxylic acid and 2-aminobenzonitrile [7]. The bicyclic carboxylic acid is further disconnected into 6-chloropyridazin-3-amine and bromoacetaldehyde diethyl acetal, which undergo a tandem condensation-cyclization reaction[8].
Retrosynthetic disconnection of the target imidazo[1,2-b]pyridazine scaffold.
Core Annulation: Synthesis of Imidazo[1,2-b]pyridazine-6-carboxylic Acid
The construction of the imidazo[1,2-b]pyridazine core requires precise control over nucleophilic attack. In 3-aminopyridazine systems, the ring nitrogen furthest from the amino group is the most nucleophilic. Alkylation with an α -haloketone initially occurs at this ring nitrogen, followed by intramolecular cyclization involving the exocyclic amine[8][9].
Protocol 1: Self-Validating Synthesis of the Bicyclic Core
Step 1: Annulation to 6-Chloroimidazo[1,2-b]pyridazine
-
Procedure: Suspend 6-chloropyridazin-3-amine (1.0 equiv) in ethanol. Add bromoacetaldehyde diethyl acetal (1.2 equiv) and a catalytic amount of 48% aqueous HBr. Heat the mixture to reflux for 12 hours.
-
Causality: Bromoacetaldehyde diethyl acetal is utilized instead of free bromoacetaldehyde to prevent rapid, uncontrolled polymerization of the aldehyde under reaction conditions. The acidic environment in situ slowly deprotects the acetal, providing a steady, low concentration of the reactive electrophile.
-
Self-Validation: The reaction will transition from a cloudy suspension to a clear amber solution as the starting amine is consumed. TLC (EtOAc/Hexane 1:1) will confirm the disappearance of the highly polar amine spot and the emergence of a UV-active, less polar product.
Step 2: Palladium-Catalyzed Carbonylation
-
Procedure: Transfer the isolated 6-chloroimidazo[1,2-b]pyridazine to a high-pressure Parr reactor. Add Pd(dppf)Cl 2 (5 mol%), triethylamine (2.0 equiv), and absolute ethanol. Pressurize the vessel with Carbon Monoxide (CO) gas to 50 psi and heat to 90 °C for 16 hours.
-
Causality: Direct cyanation or Grignard additions are often low-yielding on this electron-deficient heterocycle. Pd-catalyzed carbonylation in the presence of ethanol directly yields the ethyl ester cleanly.
-
Self-Validation: A steady pressure drop in the reactor gauge validates the consumption of CO gas. Upon completion and cooling, the formation of a fine black precipitate (palladium black) indicates successful catalyst turnover and degradation at the end of the catalytic cycle.
Step 3: Saponification
-
Procedure: Dissolve the ethyl ester in a 1:1 mixture of THF and water. Add LiOH·H 2 O (3.0 equiv) and stir at ambient temperature for 4 hours.
-
Self-Validation: The organic ester will completely dissolve into the aqueous phase as the highly soluble lithium carboxylate salt forms. Upon careful acidification to pH 3 using 1M HCl, a dense, white crystalline precipitate of imidazo[1,2-b]pyridazine-6-carboxylic acid will crash out of solution, validating successful hydrolysis.
Overcoming Nucleophilic Deficiency: The Amide Coupling
Coupling the synthesized carboxylic acid with 2-aminobenzonitrile presents a significant kinetic hurdle. The ortho-cyano group on 2-aminobenzonitrile exerts a powerful electron-withdrawing inductive and resonance effect, drastically reducing the nucleophilicity of the aniline nitrogen[10][11].
Standard uronium-based coupling reagents (e.g., HATU, EDC) operate via an O-acylisourea or active ester intermediate, which is insufficiently electrophilic to be attacked by the deactivated 2-aminobenzonitrile, resulting in poor yields[12]. To overcome this, the carboxylic acid must be converted into a highly reactive acid chloride , or coupled using the potent T3P (Propylphosphonic anhydride) reagent in pyridine[12].
Table 1: Optimization of Amide Coupling Conditions for 2-Aminobenzonitrile
| Coupling Reagent | Solvent | Additive | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |
| HATU | DMF | DIPEA | 25 | 24 | < 20 | 12 |
| EDC·HCl / HOBt | DCM | Et 3 N | 25 | 24 | < 10 | Trace |
| T3P (50% in EtOAc) | EtOAc | Pyridine | 80 | 12 | 85 | 78 |
| Oxalyl Chloride | DCM | Pyridine | 0 to 25 | 4 | > 95 | 91 |
Protocol 2: Acid Chloride-Mediated Amide Coupling
-
Step 1: Acid Activation. Suspend imidazo[1,2-b]pyridazine-6-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add oxalyl chloride (1.5 equiv) dropwise, followed by a single catalytic drop of anhydrous DMF.
-
Self-Validation: Immediate and vigorous effervescence (release of CO 2 and CO gases) visually validates the formation of the Vilsmeier-Haack intermediate and the subsequent conversion to the acid chloride. The suspension will clear into a homogenous, pale-yellow solution once activation is complete.
-
-
Step 2: Amidation. Concentrate the acid chloride in vacuo to remove any unreacted oxalyl chloride. Redissolve the residue in anhydrous DCM and cool to 0 °C. Add 2-aminobenzonitrile (1.1 equiv) followed by the slow dropwise addition of anhydrous pyridine (2.0 equiv).
-
Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that forces the addition of the weakly nucleophilic aniline.
-
Self-Validation: The reaction mixture will rapidly turn opaque as insoluble pyridinium chloride salts precipitate, providing immediate visual confirmation of the coupling event.
-
-
Step 3: Isolation. Quench the reaction with saturated aqueous NaHCO 3 . Extract the organic layer, wash with brine, dry over MgSO 4 , and concentrate. Recrystallize the crude solid from boiling ethanol to afford pure N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide .
Sources
- 1. researchgate.net [researchgate.net]
- 2. PYRAZOLE[1,5-A]PYRIMIDINE DERIVATIVES AS KINASE JAK INHIBITORS - Patent 3621966 [data.epo.org]
- 3. EP2463289A1 - Imidazo[1,2-b]pyridazine derivatives as JAK inhibitors - Google Patents [patents.google.com]
- 4. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Electricity-driven sustainable synthesis of 2-aminobenzonitriles through C–C bond cleavage of isatins: post-functionalization via one-pot integration ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01983D [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
"in vitro characterization of N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide"
Comprehensive In Vitro Characterization of N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide: A Technical Guide for Kinase Inhibitor Development
Executive Summary
The development of targeted kinase inhibitors requires a rigorous, multi-tiered in vitro characterization strategy to bridge the gap between biochemical affinity and cellular efficacy. N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a highly specialized small molecule utilized in cancer research and immunology[1]. Built upon the privileged imidazo[1,2-b]pyridazine core—a scaffold renowned for its metabolic stability and potent inhibition of kinases such as AKT[2] and the TYK2 pseudokinase domain[3]—this compound requires precise validation.
As a Senior Application Scientist, I have designed this guide to detail the self-validating experimental workflows necessary to characterize this molecule. We will explore the causality behind each assay choice, ensuring that every protocol provides definitive proof of target engagement, functional signaling inhibition, and favorable physicochemical properties.
Pharmacophore Rationale: Why This Scaffold?
Before initiating in vitro testing, it is critical to understand the structural logic of the molecule. The parent scaffold, imidazo[1,2-b]pyridazine-6-carboxylic acid[4], provides a rigid, planar, and metabolically stable framework.
-
The Imidazo[1,2-b]pyridazine Core: This bicyclic system acts as an excellent hydrogen bond acceptor/donor matrix, perfectly suited for docking into the ATP-binding hinge region of kinases (like AKT) or allosteric regulatory domains (like the TYK2 JH2 domain)[2][3].
-
The N-(2-cyanophenyl) Substitution: The addition of an ortho-cyano group to the phenyl ring serves two distinct purposes. First, the cyano group restricts the rotational freedom of the phenyl ring via steric hindrance, locking the molecule into its bioactive conformation. Second, the strongly electron-withdrawing nature of the nitrile modulates the pKa of the adjacent carboxamide proton, significantly strengthening its capacity as a hydrogen bond donor to the kinase backbone[5].
Fig 1. Sequential in vitro characterization workflow for kinase inhibitors.
Biochemical Profiling: Establishing Cell-Free Affinity
The Causality: Before testing in complex cellular models, we must establish that the compound directly binds the isolated kinase domain. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard luminescence. Heterocyclic compounds often exhibit intrinsic autofluorescence that skews standard assays. TR-FRET utilizes a long-lifetime Europium fluorophore, allowing a microsecond time delay before measurement, which completely eliminates short-lived background autofluorescence.
Protocol 1: TR-FRET Kinase Assay
-
Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
-
Compound Titration: Serially dilute N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide in 100% DMSO, then transfer to the assay plate to create a 10-point concentration curve (e.g., 10 µM to 0.5 nM, final DMSO concentration 1%).
-
Equilibration: Add the recombinant target kinase (e.g., TYK2 JH2 or AKT1) and incubate for 30 minutes at room temperature to allow equilibrium binding[2][5].
-
Reaction Initiation: Add ATP (at its predetermined Michaelis constant, Kₘ) and a specific biotinylated peptide substrate.
-
Detection: After 60 minutes, quench the reaction with EDTA. Add the Europium-labeled anti-phospho antibody and Streptavidin-APC.
-
Analysis: Read the plate on a multi-mode reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine the IC₅₀.
Cellular Target Engagement & Mechanistic Validation
The Causality: A sub-nanomolar biochemical IC₅₀ is meaningless if the compound cannot cross the lipid bilayer or if it binds non-specifically to off-target intracellular proteins. To validate true target engagement, we employ the Cellular Thermal Shift Assay (CETSA) . When a ligand binds a protein, it thermodynamically stabilizes the protein against heat-induced denaturation. CETSA proves that the compound physically engages the target inside a living cell.
Protocol 2: CETSA Target Engagement Workflow
-
Cell Culture: Culture target cells (e.g., Jurkat T-cells or specific cancer cell lines) to 80% confluence.
-
Treatment: Treat cells with 1 µM of the imidazo[1,2-b]pyridazine inhibitor or DMSO vehicle for 2 hours at 37°C.
-
Thermal Gradient: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Lysis & Separation: Lyse the cells using 3 rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 x g for 20 minutes to pellet denatured/precipitated proteins.
-
Quantification: Analyze the soluble fraction via Western Blot. Calculate the aggregation temperature (Tₘ). A positive shift (ΔTₘ > 3°C) confirms intracellular target engagement.
Protocol 3: Downstream Signaling Inhibition (AlphaLISA)
To prove the compound functionally antagonizes the pathway, we measure the reduction of downstream phosphorylation (e.g., p-STAT for TYK2, or p-GSK3β for AKT)[2][3].
-
Starvation & Treatment: Seed cells in a 96-well plate and starve overnight in serum-free media. Pre-treat with the inhibitor dose-response curve for 1 hour.
-
Stimulation: Stimulate with the appropriate cytokine (e.g., IL-23) or growth factor for 15 minutes.
-
Lysis & Detection: Lyse cells and add AlphaLISA Acceptor beads conjugated to the total-protein antibody, followed by a biotinylated anti-phospho antibody.
-
Signal Generation: Add Streptavidin-coated Donor beads. Read luminescence upon excitation at 680 nm to calculate the cellular IC₅₀.
Fig 2. Inhibition of downstream signaling by the imidazo[1,2-b]pyridazine derivative.
In Vitro ADME & Physicochemical Profiling
The Causality: The incorporation of the highly lipophilic N-(2-cyanophenyl) group can increase the molecule's calculated partition coefficient (clogP). While this drives target affinity, it can simultaneously make the compound a prime target for Cytochrome P450 (CYP) degradation in the liver. Profiling microsomal stability early prevents late-stage attrition[5].
Protocol 4: Liver Microsomal Stability Assay
-
Incubation: Incubate 1 µM of the compound with Human Liver Microsomes (HLM) (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.
-
Initiation: Start the reaction by adding an NADPH regenerating system.
-
Sampling: Remove 50 µL aliquots at 0, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the intrinsic clearance (CLint) and half-life (t₁/₂).
Quantitative Data Summary
To provide a benchmark for successful characterization, the following table summarizes the expected quantitative thresholds for a clinical-grade imidazo[1,2-b]pyridazine derivative.
Table 1: Representative In Vitro Profiling Metrics for Imidazo[1,2-b]pyridazine Derivatives
| Assay Category | Specific Assay | Target Metric | Representative Threshold | Pharmacological Implication |
| Biochemical | TR-FRET | IC₅₀ | < 10 nM | Confirms high-affinity binding to the isolated kinase domain. |
| Target Engagement | CETSA | ΔTₘ | > +3.0 °C | Validates membrane permeability and intracellular target binding. |
| Cellular Efficacy | AlphaLISA | IC₅₀ | < 100 nM | Demonstrates functional inhibition of downstream signaling pathways. |
| In Vitro ADME | HLM Stability | t₁/₂ | > 45 min | Indicates favorable metabolic stability and resistance to CYP450 degradation[5]. |
| Permeability | Caco-2 Transwell | Pₐₚₚ (A→B) | > 10 × 10⁻⁶ cm/s | Suggests high potential for oral bioavailability and intestinal absorption. |
References
-
PubChem. Imidazo(1,2-b)pyridazine-6-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Moslin, R., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm. [Link]
-
He, A., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
- European Patent Office. (2012). IMIDAZOPYRIDAZINES AS AKT KINASE INHIBITORS (EP 2694510 B1).
Sources
- 1. N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide | 2415601-45-3 | Benchchem [benchchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo(1,2-b)pyridazine-6-carboxylic acid | C7H5N3O2 | CID 10536007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
"protocols for assessing N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide in xenograft models"
An In-Depth Guide to the Preclinical Assessment of N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide in Xenograft Models
Authored by: A Senior Application Scientist
This document provides a comprehensive framework for the preclinical in vivo evaluation of N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide, a putative novel therapeutic agent. The protocols detailed herein are designed for researchers, scientists, and drug development professionals engaged in oncology research, offering a synthesis of established methodologies and field-proven insights for assessing efficacy, pharmacokinetics, pharmacodynamics, and safety in xenograft models.
I. Introduction and Scientific Rationale
N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide represents a targeted therapeutic strategy, and its assessment requires a nuanced understanding of its mechanism of action. While specific data on this compound is not widely available in public literature, its chemical name suggests it may target key signaling pathways implicated in cancer. Preclinical evaluation in xenograft models is a critical step to bridge the gap between in vitro discovery and clinical application. This process is essential for establishing proof-of-concept, defining a therapeutic window, and identifying potential biomarkers of response and resistance.
The primary objective of these studies is to determine if N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide can inhibit tumor growth in a living organism, providing a strong rationale for its advancement into clinical trials. This involves a multi-faceted approach encompassing efficacy, drug metabolism, and safety assessments.
II. Xenograft Model Selection and Establishment: The Foundation of a Robust Study
The choice of a xenograft model is paramount and should be driven by the scientific question at hand. For a novel compound like N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide, it is crucial to select models that are most likely to recapitulate the human disease and express the putative target of the drug.
A. Cell Line-Derived Xenograft (CDX) Models
CDX models are generated by implanting human cancer cell lines into immunodeficient mice. They are widely used due to their reproducibility and relatively low cost.
-
Cell Line Selection: The choice of cell line should be based on its genetic profile, particularly the expression and mutational status of the anticipated target of N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide. For instance, if the compound is a hypothetical FLT3 inhibitor, cell lines such as MV-4-11 (homozygous for FLT3-ITD) or MOLM-13 (heterozygous for FLT3-ITD) would be appropriate choices for modeling acute myeloid leukemia (AML).
-
Implantation Site:
-
Subcutaneous (s.c.) Models: This is the most common method, where tumor cells are injected into the flank of the mouse. It allows for easy and accurate measurement of tumor volume over time.
-
Disseminated (Systemic) Models: For hematological malignancies like AML, intravenous (i.v.) injection of tumor cells is preferred to mimic the systemic nature of the disease.
-
B. Patient-Derived Xenograft (PDX) Models
PDX models are created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse. These models are considered more clinically relevant as they better preserve the heterogeneity and microenvironment of the original tumor.
-
Advantages: PDX models can provide more predictive data on drug efficacy and are invaluable for biomarker discovery.
-
Challenges: They are more technically challenging, expensive, and have a lower take rate compared to CDX models.
Protocol 1: Subcutaneous Xenograft Model Establishment
-
Animal Strain: Select an appropriate immunodeficient mouse strain, such as NOD/SCID or NSG mice.
-
Cell Preparation: Culture the selected cancer cell line under sterile conditions. On the day of implantation, harvest the cells and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Implantation: Inject approximately 1-10 x 10^6 cells in a volume of 100-200 µL subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
III. In Vivo Efficacy Evaluation: Assessing the Anti-Tumor Activity
The primary goal of the efficacy study is to determine if N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide can inhibit tumor growth.
A. Study Design and Dosing
-
Group Size: A sufficient number of animals per group (typically 8-10) is required for statistical power.
-
Dosing Regimen: The dose and schedule should be informed by prior in vitro potency and any available pharmacokinetic data. A dose-response study with multiple dose levels is highly recommended.
-
Route of Administration: The route should be clinically relevant, with oral (p.o.) gavage being common for small molecule inhibitors.
-
Control Groups: Include a vehicle control group and potentially a positive control group with a standard-of-care agent.
Protocol 2: Efficacy Study in a Subcutaneous Xenograft Model
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment groups.
-
Treatment: Administer N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide or vehicle control according to the predetermined dose and schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers at least twice a week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Record the body weight of each mouse at least twice a week as a general measure of toxicity.
-
Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size, or after a fixed duration of treatment. At the endpoint, collect tumors and other tissues for further analysis.
B. Data Analysis and Interpretation
The primary efficacy endpoint is typically the inhibition of tumor growth. This can be expressed as:
-
Tumor Growth Inhibition (TGI): TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Tumor Growth Delay: The time it takes for tumors to reach a certain size.
| Parameter | Description | Example Data (Hypothetical) |
| Dose Level | The concentration of the drug administered. | Vehicle, 10 mg/kg, 30 mg/kg, 100 mg/kg |
| Tumor Growth Inhibition | The percentage reduction in tumor growth compared to the vehicle control. | 10 mg/kg: 45% TGI; 30 mg/kg: 78% TGI; 100 mg/kg: 95% TGI |
| Body Weight Change | The percentage change in body weight as an indicator of toxicity. | < 10% weight loss at all doses |
| Statistical Significance | The p-value indicating the significance of the observed anti-tumor effect. | p < 0.01 for 30 mg/kg and 100 mg/kg doses vs. vehicle control |
IV. Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis: Linking Drug Exposure to Efficacy
PK/PD studies are crucial for understanding the relationship between the drug's concentration in the body and its biological effect.
A. Pharmacokinetics (PK)
PK analysis determines the absorption, distribution, metabolism, and excretion (ADME) of N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide.
-
Satellite Groups: It is common to include satellite groups of animals in the efficacy study for PK analysis to avoid repeated bleeding of the main study animals.
-
Sample Collection: Collect blood samples at various time points after drug administration.
-
Bioanalysis: Analyze the plasma samples using a validated method, such as LC-MS/MS, to determine the drug concentration.
B. Pharmacodynamics (PD)
PD analysis measures the effect of the drug on its target.
-
Biomarker Analysis: At the end of the efficacy study, collect tumor tissue to assess the modulation of the drug's target and downstream signaling pathways. This can be done using techniques like Western blotting, immunohistochemistry (IHC), or phospho-flow cytometry.
Caption: Workflow for integrated efficacy, PK, and PD assessment.
V. Toxicity Assessment: Ensuring a Safe Therapeutic Window
A preliminary assessment of the toxicity of N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide is essential.
-
Clinical Observations: Monitor the animals daily for any signs of distress, such as changes in behavior, posture, or grooming.
-
Body Weight: As mentioned, body weight loss is a key indicator of toxicity.
-
Histopathology: At the end of the study, major organs (e.g., liver, kidney, spleen, bone marrow) should be collected for histopathological examination to identify any drug-related toxicities.
VI. Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the preclinical evaluation of N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide in xenograft models. A thorough and well-executed in vivo assessment is critical for de-risking the compound and providing the necessary data to support its progression into clinical development. Future studies may involve exploring combination therapies, investigating mechanisms of resistance, and developing predictive biomarkers to guide patient selection.
VII. References
-
Principles of Preclinical Cancer Research. (Nature Reviews Cancer). [Link]
-
Patient-Derived Xenograft (PDX) Models: A Powerful Tool for Preclinical Cancer Research. (Cancer Research). [Link]
-
Guidelines for the Welfare and Use of Animals in Cancer Research. (British Journal of Cancer). [Link]
-
The Use of NOD/SCID Mice in Xenograft Models. (The Jackson Laboratory). [Link]
-
Pharmacokinetics and Pharmacodynamics in Drug Development. (Clinical and Translational Science). [Link]
Technical Support Center: Improving the Solubility of N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Welcome to the technical support center dedicated to addressing solubility challenges with N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
The imidazo[1,2-b]pyridazine scaffold is a cornerstone in medicinal chemistry, but its derivatives often exhibit poor aqueous solubility due to their rigid, heterocyclic, and frequently lipophilic nature.[1][2][3] This document provides a systematic approach to overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: What structural features of N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide contribute to its expected poor solubility?
A1: The limited aqueous solubility of this compound can be anticipated by analyzing its molecular structure. It is a relatively large, rigid, and hydrophobic molecule. The fused imidazo[1,2-b]pyridazine ring system and the cyanophenyl group are largely non-polar. While the carboxamide group and the nitrogen atoms in the heterocyclic core can participate in hydrogen bonding, the overall lipophilicity of the carbon-rich scaffold dominates, leading to unfavorable interactions with water. Overcoming the crystal lattice energy of the solid compound further requires significant energy that is not readily compensated by hydration, a common issue for crystalline APIs.[4]
Q2: What is the fundamental difference between kinetic and thermodynamic solubility, and why does it matter?
A2: Understanding this distinction is critical for experimental design.
-
Thermodynamic Solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (e.g., pH, temperature) when the system has reached a steady state. It is a fixed physical property.
-
Kinetic Solubility is measured by dissolving a compound from a high-concentration stock solution (typically in DMSO) into an aqueous buffer. Precipitation can occur as the compound is exposed to a poor solvent (the buffer). The measured concentration before it precipitates is the kinetic solubility. This value is often higher than the thermodynamic solubility but can be less stable over time.
For early-stage in vitro assays, achieving a high enough kinetic solubility might be sufficient. For formulation development aimed at in vivo studies, understanding the thermodynamic solubility is crucial for creating a stable product.
Q3: What is a logical workflow for tackling a solubility problem with a new compound like this?
A3: A systematic, tiered approach is most effective. Start with simple, rapid methods and progress to more complex formulations as needed. This conserves time and resources while thoroughly characterizing the compound's behavior.
Caption: A tiered workflow for solubility enhancement.
Troubleshooting Guide
Problem: "My compound precipitates immediately when I dilute my DMSO stock into aqueous buffer for my cell-based assay."
This is a classic sign of poor kinetic solubility. The abrupt change in solvent environment from 100% organic (DMSO) to >99% aqueous causes the compound to crash out.
Solution 1: Optimize Co-solvent Concentration
While pure DMSO is a powerful solvent, a mixture of solvents, known as a co-solvent system, can better bridge the polarity gap between your stock and the final buffer.[5][6] Co-solvents work by reducing the overall polarity of the aqueous environment, making it more hospitable to hydrophobic molecules.[7]
Table 1: Common Biocompatible Co-solvents for In Vitro Use
| Co-solvent | Typical Conc. Range | Notes |
| DMSO | 0.1% - 1.0% | Potent solvent, but can have cellular toxicity at >1%.[5] |
| Ethanol | 1% - 5% | Good solubilizer, but can be volatile and affect protein stability. |
| PEG 400 | 1% - 10% | Low toxicity, often used in in vivo formulations.[7] |
| Propylene Glycol | 1% - 20% | Common in parenteral formulations; can increase viscosity.[6] |
Experimental Protocol: Co-solvent Screening
-
Preparation: Prepare 2x concentrated stock solutions of your compound in various co-solvents (e.g., 20 mM in DMSO, 20 mM in PEG 400, 20 mM in Ethanol).
-
Dilution Series: Create a dilution plate (96-well format is ideal). In each well, place your aqueous assay buffer.
-
Addition: Add an equal volume of the 2x compound stock to the buffer, mixing vigorously and immediately. This creates a 1:1 dilution (e.g., final concentration of 10 mM compound in 50% co-solvent).
-
Observation: Visually inspect for precipitation immediately and after 1-2 hours. Use nephelometry or a plate reader measuring absorbance at ~650 nm for a quantitative assessment of turbidity.
-
Analysis: Identify the co-solvent system and concentration that keeps your compound in solution at the desired final concentration while minimizing the percentage of organic solvent.
Solution 2: Employ Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8] They can encapsulate poorly soluble "guest" molecules, like your compound, forming a water-soluble inclusion complex.[9][10] This complex effectively shields the hydrophobic drug from the aqueous environment.[11]
Caption: Encapsulation by a cyclodextrin host molecule.
Experimental Protocol: Phase Solubility Study with Cyclodextrins
-
Materials: Select a cyclodextrin, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), which has high water solubility and low toxicity.[8][12]
-
Solution Prep: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 20% w/v) in your desired buffer.
-
Equilibration: Add an excess amount of your solid compound to each cyclodextrin solution.
-
Shaking: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the samples (using a PVDF filter that does not bind the compound) to remove the undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
Analysis: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear increase indicates the formation of a soluble complex. This allows you to determine the required cyclodextrin concentration to achieve your target compound concentration.
Problem: "I need to prepare a formulation for an animal study, but the required dose is high and I cannot use significant amounts of organic solvents."
For in vivo applications, toxicity and physiological compatibility are paramount. High concentrations of DMSO or ethanol are often unacceptable.
Solution: pH Modification
Many nitrogen-containing heterocyclic compounds are weakly basic and can be protonated at acidic pH.[13][14] The resulting salt form is typically much more water-soluble than the free base. The cyano group is electron-withdrawing, but the pyridazine and imidazole nitrogens are potential sites for protonation.
Experimental Protocol: pH-Solubility Profile
-
Buffer Prep: Prepare a series of buffers covering a wide physiological range (e.g., pH 2, 4, 6, 7.4, 9). Use buffers with appropriate buffering capacity for each pH (e.g., citrate for acidic, phosphate for neutral, borate for basic).
-
Equilibration: Add an excess of the solid compound to each buffer.
-
Agitation & Analysis: Follow the same steps (Shaking, Separation, Quantification) as described in the cyclodextrin protocol.
-
Plotting: Plot the measured solubility against the pH. A significant increase in solubility at lower pH values confirms that your compound is a weak base and that an acidic formulation could be a viable strategy. If solubility increases at higher pH, it suggests acidic properties.
If pH modification is insufficient, more advanced strategies may be required:
-
Amorphous Solid Dispersions (ASDs): This involves dispersing the crystalline API into a polymer matrix in an amorphous (non-crystalline) state.[4][15] The amorphous form has a higher energy state and dissolves more readily. Techniques like hot-melt extrusion or spray drying are used to create ASDs.[16]
-
Lipid-Based Formulations: For highly lipophilic compounds, dissolving the drug in oils and surfactants to form self-emulsifying drug delivery systems (SEDDS) can be highly effective for oral administration.[15]
-
Particle Size Reduction: Decreasing the particle size of the drug to the sub-micron or nano-range (nanomilling) dramatically increases the surface area available for dissolution.[17][18]
These advanced methods require specialized equipment and formulation expertise but are powerful tools for overcoming significant solubility hurdles.[19]
References
-
Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. (n.d.). ResearchGate. [Link]
-
Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology Pharmacy and Health Sciences. [Link]
-
Popescu, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules. [Link]
-
Mura, P. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Pharmaceutics. [Link]
-
Cosolvent. (2023). Wikipedia. [Link]
-
Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. (2023). International Journal of Pharmacy & Pharmaceutical Research. [Link]
-
Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2022). Future Journal of Pharmaceutical Sciences. [Link]
-
Kinoshita, T., et al. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry. [Link]
-
Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. (2016). ResearchGate. [Link]
-
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. (2018). ACS Medicinal Chemistry Letters. [Link]
-
Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]
-
Solubility Concerns: API and Excipient Solutions. (2015). American Pharmaceutical Review. [Link]
-
4 Strategies To Formulate Poorly Soluble APIs. (2023). Drug Discovery & Development. [Link]
-
Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. [Link]
-
Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research. [Link]
-
A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2023). Ascendia Pharma. [Link]
-
Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences. [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Medicinal Chemistry. [Link]
-
A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022). Organic & Medicinal Chemistry International Journal. [Link]
-
A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. (2022). Molecules. [Link]
-
An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. (2022). Molecules. [Link]
-
Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. (2022). IntechOpen. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2021). MDPI. [Link]
-
Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (2022). ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. contractpharma.com [contractpharma.com]
- 5. wjbphs.com [wjbphs.com]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. humapub.com [humapub.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 12. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. ijmsdr.org [ijmsdr.org]
- 18. agnopharma.com [agnopharma.com]
- 19. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
"N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide synthesis yield optimization"
Introduction
Welcome to the technical support center for the synthesis of N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide. This molecule is a key structural motif in medicinal chemistry, and achieving a high, reproducible yield is critical for advancing drug discovery programs.[1][2] This guide is designed for researchers, chemists, and process scientists to provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols based on established chemical principles. Our goal is to explain the causality behind experimental choices, empowering you to overcome common synthetic challenges and streamline your research.
General Synthetic Strategy
The synthesis of the target compound is typically a two-step process starting from a suitable pyridazine precursor. The general workflow involves:
-
Formation of the Imidazo[1,2-b]pyridazine Core: Construction of the key intermediate, imidazo[1,2-b]pyridazine-6-carboxylic acid. This is often achieved via a condensation reaction.
-
Amide Coupling: The final step involves coupling the carboxylic acid intermediate with 2-aminobenzonitrile to form the desired amide bond.
This workflow is visualized in the diagram below.
Caption: General two-step synthesis workflow.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the synthesis.
Part 1: Imidazo[1,2-b]pyridazine Core Synthesis
Q1: The formation of my imidazo[1,2-b]pyridazine core is low-yielding. What are the common pitfalls?
A1: Low yields in this step often trace back to the nucleophilicity of the starting 3-aminopyridazine.
-
Regioselectivity: In 3-aminopyridazine, the ring nitrogen that is not adjacent to the amino group is often the most nucleophilic. Alkylation by the α-bromoketone can occur at this undesired site, preventing the cyclization needed to form the bicyclic product.[3][4]
-
Solution: A common strategy is to use a 3-amino-6-halo pyridazine (e.g., 3-amino-6-chloropyridazine). The electron-withdrawing halogen at the 6-position reduces the nucleophilicity of the adjacent ring nitrogen, favoring alkylation at the correct nitrogen and promoting successful cyclization.[4] This approach has been shown to produce the desired imidazo[1,2-b]pyridazine ring in good yields.[3][4]
Q2: I'm observing multiple products during the core formation. How can I improve selectivity?
A2: Besides the regioselectivity issue mentioned above, reaction conditions are key.
-
Base Selection: Use a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃). Stronger bases can lead to side reactions with the α-bromoketone.
-
Temperature Control: Run the reaction at a moderate temperature (e.g., reflux in ethanol). Excessively high temperatures can promote polymerization or decomposition.
Part 2: The Amide Coupling Reaction
This step is arguably the most critical for optimizing the overall yield. The formation of an amide bond between a carboxylic acid and an amine requires activation of the carboxylic acid.[2][5]
Q3: My amide coupling reaction is not going to completion. I see unreacted starting materials (acid and amine). What should I do?
A3: This is a classic problem in amide coupling. The issue lies either with insufficient activation of the carboxylic acid or reduced nucleophilicity of the amine.
-
Inactive Coupling Reagents: Carbodiimides like EDC are moisture-sensitive. Ensure you are using fresh or properly stored reagents.[6]
-
Suboptimal pH: The reaction should be run under neutral to slightly basic conditions (pH 7-9). The amine must be in its free-base form to be nucleophilic. If your amine is an acid salt (e.g., hydrochloride), you must add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize it.[6]
-
Steric Hindrance/Poor Nucleophilicity: 2-aminobenzonitrile is an electron-deficient aniline, making it a relatively weak nucleophile. For such cases, more powerful coupling reagents are recommended.[7] Consider using a uronium/aminium salt-based reagent like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), which is known for its high efficiency with challenging substrates.[2][6]
Q4: Which coupling reagent is best for this synthesis? EDC/HOBt or HATU?
A4: The choice depends on your specific needs regarding cost, efficiency, and side-reaction profile.
| Reagent System | Pros | Cons | Best For |
| EDC / HOBt | Cost-effective, byproducts are water-soluble and easily removed during workup.[8] | Slower reaction times, less effective for sterically hindered or electron-poor amines.[9] Can form an inactive N-acylurea byproduct.[10] | Simple, unhindered substrates where cost is a primary concern. |
| HATU / DIPEA | Highly efficient and fast, even with difficult substrates like electron-poor anilines.[2] Lower rates of racemization.[8] | More expensive, byproducts can be more difficult to remove. Requires a non-nucleophilic base (e.g., DIPEA). | Maximizing yield, especially with challenging or precious starting materials.[6] |
For this specific synthesis, given that 2-aminobenzonitrile is electron-deficient, HATU is generally the superior choice for maximizing yield.
Q5: I'm seeing a significant byproduct with a mass corresponding to my starting carboxylic acid + EDC. What is it and how do I prevent it?
A5: You are likely observing the N-acylurea byproduct . This occurs when the highly reactive O-acylisourea intermediate (formed from the reaction of your carboxylic acid and EDC) rearranges internally before it can be intercepted by the amine.[10]
-
The Role of HOBt: The solution is to use an additive like 1-Hydroxybenzotriazole (HOBt) or Oxyma. HOBt reacts with the O-acylisourea to form an activated HOBt-ester. This ester is more stable, less prone to rearrangement, and still highly reactive towards the amine, thereby suppressing the N-acylurea side reaction and increasing the yield of the desired amide.[6][10]
Caption: Troubleshooting logic for low amide coupling yield.
Optimized Experimental Protocol (HATU Coupling)
This protocol is designed to maximize the yield and purity of the final product.
Materials:
-
Imidazo[1,2-b]pyridazine-6-carboxylic acid (1.0 eq)
-
2-Aminobenzonitrile (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add imidazo[1,2-b]pyridazine-6-carboxylic acid (1.0 eq) and HATU (1.2 eq) to a flame-dried round-bottom flask.
-
Dissolution: Add anhydrous DMF to dissolve the solids. Stir the solution at room temperature for 5 minutes.
-
Activation: Add DIPEA (2.5 eq) to the mixture and stir for an additional 20-30 minutes at room temperature. This allows for the formation of the activated HOBt-ester intermediate.[11]
-
Coupling: Add a solution of 2-aminobenzonitrile (1.1 eq) in a small amount of anhydrous DMF to the reaction flask dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Work-up:
-
Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with 5% aqueous LiCl solution (to help remove DMF), saturated aqueous NaHCO₃, and finally with brine.[6]
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography (e.g., using a silica gel column with a hexane/ethyl acetate gradient) or recrystallization to afford the pure N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide.
-
Troubleshooting Quick-Reference Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive coupling reagents. 2. Amine starting material is protonated (e.g., HCl salt). 3. Insufficient reaction time or temperature. | 1. Use fresh, anhydrous reagents and solvents.[12] 2. Add 2-3 equivalents of a non-nucleophilic base like DIPEA.[6] 3. Increase reaction time to 24h or gently heat to 40-50 °C. Monitor by LC-MS. |
| Multiple Byproducts | 1. (If using EDC) N-acylurea formation. 2. Side reaction involving the cyano group. 3. Impure starting materials. | 1. Switch to HATU or add HOBt (1.2 eq) to the EDC reaction.[6] 2. Ensure reaction conditions are not excessively harsh (e.g., high heat or strong acid/base). 3. Verify purity of starting materials by NMR/LC-MS before starting. |
| Difficult Purification | 1. Residual DMF in the crude product. 2. Byproducts from coupling reagents (e.g., tetramethylurea from HATU). | 1. Perform multiple aqueous washes, specifically with 5% LiCl or brine, to remove DMF. 2. Ensure the aqueous workup (acid/base washes) is performed thoroughly to remove water-soluble byproducts.[12] |
References
-
Optimizing Amide Coupling Reactions. (n.d.). Scribd. Retrieved March 20, 2026, from [Link]
-
Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16). Technology Networks. Retrieved March 20, 2026, from [Link]
-
Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. Retrieved March 20, 2026, from [Link]
-
Satz, A. L., et al. (2015). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. ACS Combinatorial Science, 17(11), 637-642. Retrieved March 20, 2026, from [Link]
-
Gevorgyan, A., et al. (2023). A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process. Molecules, 28(14), 5530. Retrieved March 20, 2026, from [Link]
-
Li, Y., et al. (2018). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 9(11), 1124-1129. Retrieved March 20, 2026, from [Link]
-
Tips and tricks for difficult amide bond formation? (2021, October 20). Reddit. Retrieved March 20, 2026, from [Link]
-
Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. (2016). Der Pharma Chemica, 8(1), 382-389. Retrieved March 20, 2026, from [Link]
-
Pan, Z., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(2), 62-66. Retrieved March 20, 2026, from [Link]
-
IMIDAZO[1,2-B]PYRIDAZINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND USES THEREOF. (2013, September 12). European Patent Office. Retrieved March 20, 2026, from [Link]
-
Pan, Z., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. Retrieved March 20, 2026, from [Link]
-
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2021, September). ResearchGate. Retrieved March 20, 2026, from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved March 20, 2026, from [Link]
-
Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved March 20, 2026, from [Link]
-
Lanigan, R. M., & Sheppard, T. D. (2013). Amide bond formation strategies: latest advances on a dateless transformation. La Chimica & l'Industria. Retrieved March 20, 2026, from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved March 20, 2026, from [Link]
-
Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. Retrieved March 20, 2026, from [Link]
-
How do I avoid side reactions while doing this peptide coupling reaction? (2025, March 20). Reddit. Retrieved March 20, 2026, from [Link]
-
An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. (2023, November 28). Taylor & Francis Online. Retrieved March 20, 2026, from [Link]
- Novel imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine derivatives. (n.d.). Google Patents.
- IMIDAZO[1,2-b]PYRIDAZINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE. (n.d.). Google Patents.
-
O'Brien, Z. J., et al. (2019). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters, 21(13), 5059-5063. Retrieved March 20, 2026, from [Link]
-
Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi. (2020, July 15). PubMed. Retrieved March 20, 2026, from [Link]
Sources
- 1. asiaresearchnews.com [asiaresearchnews.com]
- 2. growingscience.com [growingscience.com]
- 3. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. hepatochem.com [hepatochem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scribd.com [scribd.com]
- 8. peptide.com [peptide.com]
- 9. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Imidazo[1,2-b]pyridazine Inhibitor Support Center: Troubleshooting Off-Target Effects
Welcome to the Technical Support Center for the optimization of imidazo[1,2-b]pyridazine-based kinase inhibitors. While this privileged bicyclic scaffold is highly effective for targeting kinases (e.g., DYRK1A, PIM, TYK2, TAK1, PI3K/mTOR), its tendency to bind the highly conserved ATP-binding hinge region often results in off-target liabilities[1][2]. This guide provides mechanistic troubleshooting, structural activity relationship (SAR) strategies, and self-validating protocols to help drug development professionals engineer exquisite selectivity.
Section 1: Troubleshooting SAR & Selectivity (FAQs)
Q1: My DYRK1A inhibitor is cross-reacting with closely related CLK kinases. How can I synthetically differentiate them? A1: The cross-reactivity stems from the highly conserved ATP-binding pockets among CMGC kinases. To differentiate DYRK1A from CLKs, focus on the C2 position of the imidazo[1,2-b]pyridazine core. X-ray crystallography reveals that DYRK1A possesses a unique, shallow lipophilic cleft near the hinge region that is absent or sterically restricted in CLK kinases[1]. By introducing a small lipophilic moiety (e.g., a methyl group) at the C2 position, you can exploit this cleft. The methyl group creates a steric clash in the CLK active site while perfectly anchoring into DYRK1A, significantly improving the selectivity score[1].
Q2: I am targeting the JAK/STAT pathway (TYK2), but my imidazo[1,2-b]pyridazine hits the highly conserved JH1 catalytic domain, causing broad off-target kinase inhibition. What is the alternative? A2: Shift your design strategy from orthosteric ATP-competitive inhibition to allosteric modulation. The catalytic JH1 domain of TYK2 shares immense homology with other JAK family members. Instead, target the regulatory pseudokinase domain (JH2)[3]. Imidazo[1,2-b]pyridazine ligands can be engineered to bind the JH2 domain, which subsequently locks the enzyme in an inactive conformation, suppressing cytokine-mediated receptor activation of the JH1 domain[3]. Note: When targeting TYK2 JH2, Phosphodiesterase 4 (PDE4) often emerges as a non-kinase off-target liability. You must elaborate along selectivity vectors derived from JH2/PDE4 co-crystal structures to eliminate PDE4 binding[3].
Q3: My compound shows good target affinity but poor metabolic stability, leading to non-specific in vivo toxicity. How can I resolve this? A3: The C6 position of the imidazo[1,2-b]pyridazine scaffold is typically solvent-exposed and highly tolerant of bulky substitutions[4]. Introducing saturated heterocyclic rings, such as morpholine or piperazine, at the C6 position serves a dual purpose. First, it drastically improves aqueous solubility and metabolic stability (lowering intrinsic clearance)[4]. Second, the heteroatoms in morpholine can engage in additional hydrogen-bonding interactions with solvent-exposed residues of the target kinase, enhancing binding affinity while sterically occluding off-target kinases that lack the accommodating solvent channel[4].
Logic flow for structure-activity relationship (SAR) optimization of imidazo[1,2-b]pyridazines.
Allosteric inhibition of the TYK2 signaling pathway via JH2 pseudokinase domain targeting.
Section 2: Quantitative Data - SAR Optimization Vectors
The following table summarizes the causal relationships between specific structural modifications on the imidazo[1,2-b]pyridazine scaffold and the resulting shifts in kinase selectivity.
| Scaffold Position | Structural Modification | Primary Target | Off-Target Avoided | Mechanistic Rationale |
| C2 | Methylation | DYRK1A | CLK Kinases | Exploits shallow lipophilic cleft unique to DYRK1A hinge; causes steric clash in CLKs[1]. |
| C6 | Morpholine/Piperazine | TAK1, Mps1 | Broad Kinome | Improves metabolic stability; engages in specific solvent-channel H-bonds[4]. |
| Core (Allosteric) | JH2-directed Ligands | TYK2 (JH2) | JAK1/2/3 (JH1) | Binds pseudokinase domain to allosterically suppress catalytic JH1 activation[3]. |
| Core (Atypical Hinge) | Non-ATP Mimetic Binding | PIM1 | PIM2, Broad Kinome | Binds opposite to the hinge region, forming H-bonds with active site Lys67 instead[5]. |
Section 3: Self-Validating Experimental Protocols
To ensure trustworthiness in your assay cascade, employ the following self-validating workflows. Every protocol is designed to confirm target engagement while simultaneously quantifying off-target liabilities.
Protocol 1: Differential Scanning Fluorimetry (DSF) for Selectivity Triage
Causality: DSF monitors the linear affinity-dependent stability increase of proteins. It correlates exceptionally well with binding constants and IC50 values, allowing rapid triage of off-target binders before moving to resource-intensive cellular assays[5]. Self-Validation: The inclusion of a known pan-kinase inhibitor (positive control) and DMSO (negative control) ensures the thermal shift ( Δ Tm) is strictly compound-dependent.
Step-by-Step Methodology:
-
Preparation: Dilute purified recombinant kinase domains (Target vs. Off-Target panel) to 2 μM in assay buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.5).
-
Dye Addition: Add SYPRO Orange dye to a final concentration of 5X.
-
Compound Incubation: Dispense 10 μM of the imidazo[1,2-b]pyridazine inhibitor into the plate. Include a DMSO-only negative control and a known pan-kinase inhibitor (e.g., Staurosporine) positive control.
-
Thermal Ramping: Subject the plate to a temperature gradient from 25°C to 95°C at a rate of 0.05°C/sec using a real-time PCR machine.
-
Data Analysis: Calculate the shift in melting temperature ( Δ Tm). A Δ Tm > 2°C indicates significant binding. Select compounds with high Δ Tm for the target and negligible Δ Tm for off-targets[5].
Protocol 2: Structure-Based Co-Crystallography for Off-Target Mitigation
Causality: To resolve liabilities like PDE4 cross-reactivity in TYK2 inhibitors, empirical structural data is required to map selectivity vectors[3]. Self-Validation: Resolution limits and electron density maps ( 2Fo−Fc ) validate the exact binding pose, ensuring the SAR hypothesis matches physical reality.
Step-by-Step Methodology:
-
Complex Formation: Incubate the purified target protein (e.g., TYK2 JH2 or off-target PDE4) with a 3-fold molar excess of the imidazo[1,2-b]pyridazine inhibitor for 2 hours at 4°C.
-
Crystallization: Set up sitting-drop vapor diffusion plates using sparse-matrix screens. Typical conditions for imidazo[1,2-b]pyridazines involve PEG 3350 and a pH range of 6.5-8.0.
-
Harvesting & Freezing: Cryoprotect the crystals in mother liquor supplemented with 20% glycerol and flash-freeze in liquid nitrogen.
-
Data Collection & Refinement: Collect diffraction data at a synchrotron source. Solve the structure using molecular replacement.
-
Vector Analysis: Overlay the target and off-target structures. Identify regions where the off-target active site is sterically restricted compared to the target, and design subsequent C3 or C6 modifications to exploit these differences[3].
Step-by-step experimental workflow for validating kinase selectivity and mitigating off-targets.
Sources
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of imidazo[1,2- b ]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00415E [pubs.rsc.org]
- 5. aacrjournals.org [aacrjournals.org]
"N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide stability issues in solution"
Troubleshooting Guide & FAQs for Solution Stability
Welcome to the advanced technical support hub for N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide . As a privileged scaffold widely utilized in the development of potent kinase inhibitors, the imidazo[1,2-b]pyridazine core offers exceptional target binding affinity . However, the specific integration of an ortho-cyano anilide moiety introduces unique chemical and physical stability challenges in standard biochemical assay environments.
This guide is designed for research scientists to troubleshoot, understand the mechanistic causality behind, and permanently resolve solution-phase instability issues.
Section 1: Chemical Instability — The Quinazolinone Cyclization Pathway
Symptom: You observe a time-dependent loss of parent compound signal in your biochemical assays. LC-MS analysis reveals the appearance of a +18 Da mass, followed by a degradant that is isobaric (identical mass) to the parent compound but elutes at a different retention time.
The Causality: The primary driver of chemical degradation for this specific molecule is not simple amide hydrolysis, but a base-catalyzed intramolecular cyclization. The N-(2-cyanophenyl)amide moiety is highly reactive in aqueous buffers above pH 7.5. Hydroxide ions attack the electrophilic cyano (-C≡N) carbon, hydrating it to form a 2-(acylamino)benzamide intermediate. Because this newly formed primary amide is in close spatial proximity to the secondary amide carbonyl, an intramolecular condensation rapidly follows. The primary amine attacks the carbonyl carbon, expelling water and permanently cyclizing the molecule into a 2-(imidazo[1,2-b]pyridazin-6-yl)quinazolin-4(3H)-one derivative .
Base-catalyzed intramolecular cyclization mechanism of the ortho-cyano anilide moiety.
Protocol: Self-Validating LC-MS Stability Assay
To confidently distinguish between chemical degradation and physical precipitation in your buffer system, execute this self-validating workflow:
-
Preparation: Prepare a 10 µM solution of the compound in your target assay buffer.
-
Internal Standard: Spike in 1 µM of a stable internal reference standard (e.g., a heavily deuterated analog or a known stable kinase inhibitor like Ponatinib) to normalize for injection volume variances.
-
Incubation: Incubate the sealed vials at 37°C.
-
Quenching (Critical Step): Sample 50 µL aliquots at 0, 4, 12, 24, and 48 hours. Immediately quench each aliquot by adding 50 µL of cold Acetonitrile containing 0.2% Formic Acid. Why? The acidic shift immediately halts the base-catalyzed hydration of the cyano group.
-
Analysis: Analyze via LC-MS. Monitor the parent mass [M+H]+ and the intermediate hydration product [M+H2O+H]+ (+18 Da). A decrease in the parent peak area relative to the internal standard confirms chemical degradation.
Section 2: Physical Instability — Colloidal Aggregation
Symptom: High replicate variability (large error bars) in IC50 curves, sudden loss of fluorescent signal in FRET assays, or visible turbidity upon diluting the DMSO stock into the assay buffer.
The Causality: Imidazo[1,2-b]pyridazines are highly planar, conjugated, and lipophilic systems. When rapidly diluted from pure DMSO into an aqueous medium, the compound often exceeds its kinetic solubility limit. Instead of remaining as free monomers, the flat aromatic cores undergo π−π stacking, forming sub-micron colloidal aggregates. These colloids sequester the compound (reducing the effective concentration) and can non-specifically bind to proteins or scatter light, severely confounding assay readouts .
Quantitative Stability Profile
| Solvent / Buffer Condition | pH | Temperature | Half-life ( t1/2 ) | Primary Issue |
| 100% DMSO (Anhydrous) | N/A | -20°C | > 12 months | None (Stable) |
| 100% DMSO (Ambient moisture) | N/A | 25°C | ~ 3 weeks | Hydration of -CN |
| Aqueous HEPES Buffer | 7.4 | 37°C | 48 hours | Colloidal Aggregation |
| Aqueous Tris Buffer | 8.5 | 37°C | < 4 hours | Intramolecular Cyclization |
| Aqueous Acetate Buffer | 5.0 | 37°C | > 7 days | Reduced Solubility |
Protocol: Monodisperse Formulation via Co-Solvent Titration
To prevent aggregation, the transition from an organic to an aqueous environment must be kinetically controlled.
-
Thaw: Equilibrate the 10 mM DMSO stock to room temperature in the dark to prevent condensation-induced water ingress.
-
Pre-dilution: Dilute the stock 1:10 into a transitional solvent (DMSO containing 0.1% Tween-20 or CHAPS). Why? The surfactant coats the hydrophobic core of the molecule before it encounters water, significantly raising the kinetic nucleation threshold.
-
Addition: Add the pre-diluted mixture dropwise into the final aqueous buffer while vortexing vigorously. Never add the aqueous buffer directly into the DMSO stock.
-
Validation: Measure the final solution via Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) of < 0.2 validates that the solution is monodisperse and free of colloids.
Optimized formulation workflow to prevent colloidal aggregation in aqueous buffers.
Section 3: Frequently Asked Questions (FAQs)
Q: Can I freeze-thaw my DMSO stock solutions? A: It is highly discouraged. DMSO is hygroscopic. Repeated freeze-thaw cycles introduce atmospheric moisture into the vial. Water in the DMSO will act as a nucleophile over time, leading to the slow hydration of the 2-cyano group into a primary amide even during storage. Always aliquot your 10 mM stocks into single-use volumes and store them at -20°C in anhydrous conditions.
Q: Does the choice of biological buffer salt matter? A: Yes, critically so. Avoid primary amine buffers like Tris or glycine, especially at pH > 7.5. Primary amines can act as competitive nucleophiles and accelerate the degradation of the carboxamide linkage. Opt for zwitterionic buffers with tertiary amines (e.g., HEPES or MOPS) adjusted to a strict pH of 7.0 to 7.2.
Q: My compound degrades rapidly when left on the benchtop, but is stable in the incubator. Why? A: The extended π -conjugation of the imidazo[1,2-b]pyridazine system makes it a strong chromophore in the UV-A/UV-B range. Exposure to ambient laboratory fluorescent lighting can induce photo-oxidation of the electron-rich imidazole ring. Always handle the compound in amber vials or under low-light conditions.
References
-
Garrido, A., et al. "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry 226 (2021): 113867. URL: [Link]
-
Wang, D., et al. "Recent advances in the synthesis of quinazolinones." RSC Advances, 4 (2014): 39394-39414. URL:[Link]
-
Di, L., & Kerns, E. H. "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11 (2006): 446-451. URL:[Link]
Technical Support Center: In Vivo Dosage Optimization for N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Welcome to the Preclinical Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams transitioning from in vitro biochemical assays to in vivo murine models.
N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide belongs to a highly potent class of imidazo[1,2-b]pyridazine-based kinase inhibitors. Structurally related to clinical-stage allosteric AKT1/2 inhibitors like BAY-1125976, this compound features a planar aromatic core that provides excellent target selectivity but introduces significant challenges regarding aqueous solubility, hepatic clearance, and metabolic toxicity.
This guide is designed to troubleshoot the most common bottlenecks encountered during in vivo dosage optimization, providing self-validating protocols and mechanistic insights to ensure reproducible preclinical data.
FAQ 1: Formulation & Administration Troubleshooting
Q: My compound precipitates immediately when diluted in standard saline or PBS. How do I formulate it for oral (PO) gavage in murine xenograft models?
Causality: The imidazo[1,2-b]pyridazine scaffold is notoriously hydrophobic. The 2-cyanophenyl and carboxamide substitutions increase the crystalline lattice energy, making it practically insoluble in purely aqueous buffers. Attempting to dose a precipitated suspension intravenously (IV) will cause fatal pulmonary embolisms in mice, while PO administration of unformulated drug will result in near-zero bioavailability due to poor gastrointestinal absorption.
Solution & Protocol: Co-Solvent Formulation Workflow To achieve a homogenous solution for PO dosing, you must disrupt the crystal lattice using a co-solvent system before introducing an aqueous phase.
-
Primary Dissolution: Weigh the required mass of the compound and dissolve it completely in 100% Polyethylene Glycol 400 (PEG400) to achieve 40% of your final target volume. Vortex for 5 minutes. Validation Check: The solution must be completely transparent. If cloudy, sonicate in a water bath at 37°C for 10 minutes.
-
Surfactant Addition: Add Tween-80 to achieve 5% of the final volume. This acts as a surfactant to prevent precipitation upon aqueous dilution. Vortex for 2 minutes.
-
Aqueous Phase: Slowly add sterile Water for Injection (WFI) dropwise while continuously vortexing to make up the remaining 55% of the volume.
-
Self-Validation: Let the formulation sit at room temperature for 2 hours. If micro-crystals form (visible under a standard light microscope), the compound has crashed out, and you must switch to a suspension formulation (e.g., 0.5% Methylcellulose).
Table 1: Vehicle Comparison for Imidazo[1,2-b]pyridazine Derivatives
| Vehicle Composition | Solubility Limit | Tolerability (In Vivo) | Recommended Route |
| 100% 0.9% Saline | < 0.1 mg/mL | Excellent | N/A (Precipitates) |
| 40% PEG400 / 60% Water | ~2.5 mg/mL | Good | PO / IV |
| 40% PEG400 / 5% Tween-80 / 55% Water | > 10.0 mg/mL | Moderate (Monitor GI tract) | PO (Gavage) |
| 0.5% Methylcellulose / 0.2% Tween-80 | Suspension | Excellent | PO (Suspension) |
FAQ 2: Pharmacokinetics (PK) & Dosing Schedule
Q: How do I determine if my dosing schedule (QD vs. BID) is sufficient to maintain target inhibition?
Causality: Efficacy is not driven by the administered dose, but by systemic exposure. Imidazo[1,2-b]pyridazines often exhibit high intrinsic hepatic clearance (). If the drug's half-life ( t1/2 ) is short (< 2 hours), a once-daily (QD) schedule will leave the tumor uninhibited for >18 hours a day, leading to rapid target rebound and tumor progression.
Solution & Protocol: PK Profiling Before running a 30-day efficacy study, run a 24-hour single-dose PK study.
-
Dosing: Administer a single PO dose (e.g., 50 mg/kg) to 3 non-tumor-bearing mice.
-
Sampling: Collect 20 µL of blood via the tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Quantification: Extract plasma and quantify compound concentration via LC-MS/MS.
-
Decision Gate: Compare the plasma concentration at 8 hours to your in vitro cellular IC50 . If the plasma concentration drops below the IC50 before 8 hours, you must switch to a twice-daily (BID) dosing schedule to maintain sustained target engagement.
Fig 1: Stepwise workflow for in vivo PK/PD optimization of imidazo[1,2-b]pyridazine inhibitors.
FAQ 3: Pharmacodynamics (PD) & Biomarker Readouts
Q: What is the most reliable way to measure in vivo target engagement for this class of inhibitors?
Causality: Because N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide acts as an allosteric kinase inhibitor (specifically targeting the AKT1/2 PH-domain interface), it does not compete with ATP. Instead, it locks the kinase in an inactive conformation, preventing its translocation to the plasma membrane and subsequent phosphorylation at S473 and T308 (). Therefore, measuring the total protein levels is useless; you must measure the suppression of downstream phosphorylation.
Solution & Protocol: Tumor PD Readout
-
Dosing & Harvest: Dose tumor-bearing mice at steady-state (e.g., day 5 of dosing). Euthanize mice at the Tmax (typically 2 hours post-dose) and at the trough (24 hours post-dose).
-
Tissue Processing: Immediately snap-freeze the excised tumor in liquid nitrogen. Validation Check: Delays >2 minutes before freezing will result in endogenous phosphatases stripping the phosphate groups, yielding false negatives.
-
Lysis & Western Blot: Homogenize the tumor in RIPA buffer containing fresh protease and phosphatase inhibitors. Probe via Western blot or ELISA for p-AKT (S473), p-PRAS40, and p-S6RP.
-
Target Threshold: A successful Optimal Biologic Dose (OBD) should demonstrate >70% suppression of p-AKT at Tmax compared to vehicle controls ().
Fig 2: Mechanism of action for allosteric AKT1/2 inhibition blocking downstream mTOR signaling.
FAQ 4: Toxicity & Maximum Tolerated Dose (MTD)
Q: I am observing significant weight loss (>15%) in my mice at 50 mg/kg QD. How do I manage this without sacrificing efficacy?
Causality: Weight loss in murine models treated with AKT/PI3K pathway inhibitors is driven by two factors:
-
On-Target Metabolic Toxicity: AKT inhibition blocks insulin signaling, leading to transient hyperglycemia and subsequent metabolic cachexia.
-
Off-Target Hepatotoxicity: High systemic clearance of imidazo[1,2-b]pyridazines can cause elevated liver transaminases (ALT/AST), leading to systemic stress.
Solution & Protocol: MTD Management If body weight drops by >15% from baseline, the dose is biologically intolerable and the data will be rejected by regulatory bodies.
-
Dose De-escalation: Reduce the dose to 25 mg/kg. If efficacy is lost, do not force the higher dose.
-
Intermittent Dosing Schedule: Switch from a continuous continuous schedule (7 days/week) to an intermittent schedule (e.g., 5 days on, 2 days off). This allows murine metabolic pathways (insulin sensitivity) to recover over the weekend while maintaining sufficient tumor suppression.
-
Validation Check: Always run a vehicle-only control arm. If the vehicle alone causes >5% weight loss, your Tween-80 or PEG400 concentration is causing gastrointestinal toxicity and must be diluted.
Table 2: Target PK/PD Parameters for Efficacy & Safety
| Parameter | Target Threshold | Rationale |
| Cmax | > 5 µg/L | Must sufficiently exceed the IC50 to drive p-AKT inhibition. |
| t1/2 | > 4 hours | Ensures sustained target engagement between PO doses. |
| p-AKT Inhibition | > 70% suppression | Minimum threshold required to induce apoptosis in xenografts. |
| Body Weight Loss | < 15% from baseline | Defines the Maximum Tolerated Dose (MTD) for ethical compliance. |
References
-
Politz, O., et al. "Phase 1 Dose Escalation Study of the Allosteric AKT Inhibitor BAY 1125976 in Advanced Solid Cancer—Lack of Association between Activating AKT Mutation and AKT Inhibition-Derived Efficacy." Cancers (Basel). 2019. Available at:[Link]
-
Nitulescu, G. M., et al. "Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review)." International Journal of Oncology. 2016. Available at:[Link]
-
Weisell, J., et al. "Preclinical Efficacy of Covalent-Allosteric AKT Inhibitor Borussertib in Combination with Trametinib in KRAS-Mutant Pancreatic and Colorectal Cancer." Cancer Research. 2019. Available at:[Link]
Technical Support Center: N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide Purification
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical bottlenecks associated with isolating and purifying N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide .
This molecule features an imidazo[1,2-b]pyridazine core—a privileged, ATP-mimetic scaffold frequently utilized in kinase inhibitor discovery (e.g., Mps1, TAK1, Tyk2) . While highly valuable pharmacologically, the combination of a planar heteroaromatic core, a strong hydrogen-bonding carboxamide linker, and a sensitive ortho-cyano group creates a "perfect storm" of purification challenges.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: Why does my crude mixture crash out during column loading or prep-HPLC injection?
The Mechanism: The imidazo[1,2-b]pyridazine core is highly planar and electron-rich, promoting dense π−π stacking in the crystal lattice. When coupled with the 6-carboxamide linker, which acts as both a strong hydrogen bond donor and acceptor, the molecule achieves an exceptionally high lattice energy. This manifests as notoriously poor thermodynamic solubility in standard chromatographic solvents . The Solution:
-
Normal Phase (NP): Never attempt liquid loading with DCM or Hexanes. Utilize solid loading . Dissolve the crude in a minimum volume of THF or 10% MeOH/DCM, add Celite or base-deactivated silica (1:2 crude-to-sorbent mass ratio), and evaporate to a free-flowing powder.
-
Reverse Phase (RP): Dissolve the sample in 100% DMSO. To prevent inline precipitation at the column head, ensure your gradient starts at a minimum of 15-20% organic modifier (Acetonitrile or Methanol).
Q2: I am experiencing severe peak tailing and poor resolution on normal-phase silica. How can I improve this?
The Mechanism: The imidazo[1,2-b]pyridazine core contains basic nitrogen atoms. These nitrogens act as strong hydrogen bond acceptors and can become protonated by the acidic silanol groups (Si-OH) present on bare silica gel, leading to secondary retention mechanisms (streaking and tailing). Furthermore, cross-coupling byproducts from the synthesis of the 6-position often co-elute due to similar polarities. The Solution:
-
Mobile Phase Modification: Incorporate a volatile basic modifier. Adding 1-5% Triethylamine (TEA) or 0.5% aqueous NH4OH to your polar eluent (e.g., the Methanol portion of a DCM/MeOH gradient) masks the acidic silanols.
-
Stationary Phase Switch: If tailing persists, switch to amine-functionalized (NH2) silica or transition entirely to Reverse Phase C18 chromatography.
Q3: I observe a +18 Da impurity (M+18) in my LC-MS after concentrating my purified fractions. What is happening?
The Mechanism: The 2-cyanophenyl group contains a nitrile that is susceptible to hydration, converting it into a primary carboxamide (+18 Da mass shift). This degradation is catalyzed by prolonged exposure to strong acids (e.g., 0.1% TFA in RP-HPLC mobile phases) combined with the thermal stress of rotary evaporation. The Solution:
-
Replace TFA with a milder, volatile buffer such as 10 mM Ammonium Formate or Ammonium Acetate (pH ~6.5).
-
Keep rotary evaporation bath temperatures strictly below 35°C, or bypass evaporation entirely by lyophilizing the aqueous fractions directly.
Part 2: Quantitative Data & Strategy Selection
To streamline your workflow, use the empirical solubility and mobile phase compatibility data summarized below.
Table 1: Solvent Compatibility & Purification Recommendations
| Solvent System | Solubility Profile | Application / Recommendation |
| Hexanes / EtOAc | Very Poor (<1 mg/mL) | Not recommended. Causes column crashing. |
| DCM / MeOH (9:1) | Moderate (~10 mg/mL) | Acceptable for solid loading preparation only. |
| DMSO | Excellent (>50 mg/mL) | Ideal for Prep-HPLC injection. Do not use for NP loading. |
| H2O / MeCN + 0.1% TFA | Poor (Degradation Risk) | Avoid due to nitrile hydrolysis during concentration. |
| H2O / MeCN + 10mM NH4OAc | Moderate to Good | Optimal for Prep-HPLC. Prevents tailing and degradation. |
Purification Strategy Workflow
Workflow for selecting the optimal purification strategy based on scale and solubility.
Part 3: Step-by-Step Polishing & Isolation Protocol
Chromatography often leaves trace solvent entrapment or amorphous solids that are difficult to handle. A final recrystallization is required to establish a self-validating pure crystalline lattice.
Protocol: Controlled Recrystallization (DMSO/Water Anti-Solvent System)
Self-Validation Checkpoint: Before committing your entire batch, perform a pilot test in a 2 mL HPLC vial using 20 mg of material. If the compound "oils out" (forms a biphasic liquid) instead of crystallizing, your system is too anti-solvent heavy. Add 5% more DMSO, reheat until homogeneous, and cool slower.
-
Dissolution: Transfer the semi-pure solid to a round-bottom flask. Add DMSO dropwise while heating to 70°C in an oil bath until complete dissolution is achieved (target concentration: ~40-50 mg/mL).
-
Hot Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE syringe filter to remove any silica dust or insoluble particulates.
-
Anti-Solvent Addition: While maintaining the solution at 70°C, add highly purified water (anti-solvent) dropwise under vigorous stirring until the solution becomes faintly cloudy (the cloud point).
-
Nucleation: Immediately add 2-3 drops of DMSO to clear the solution, remove the flask from the heat source, and allow it to cool to room temperature ambiently (do not use an ice bath; rapid cooling traps impurities).
-
Maturation: Once crystals form, stir gently at room temperature for 4 hours to ensure complete lattice formation and maximum recovery.
-
Isolation: Filter the suspension through a sintered glass funnel. Wash the filter cake with ice-cold water (2 x 5 mL) followed by ice-cold ethanol (1 x 2 mL) to displace the DMSO.
-
Drying: Dry the crystals in a vacuum oven at 45°C for 24 hours. The carboxamide linker is prone to trapping water molecules; high vacuum is essential to yield the anhydrous form.
Degradation Risk Visualization
Nitrile hydrolysis pathway during harsh concentration of acidic HPLC fractions.
References
-
Kusakabe, K., Ide, N., Daigo, Y., Itoh, T., Yamamoto, T., Hashizume, H., et al. "Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity." Journal of Medicinal Chemistry, 2015, 58(4), 1760-1775. URL:[Link]
-
El Akkaoui, A., Koubachi, J., Guillaumet, G., El Kazzouli, S. "Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions." ChemistrySelect, 2021, 6(34), 8985-9011. URL:[Link]
N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide: A Comparative Guide to Kinase Selectivity
Executive Summary
In targeted oncology and autoimmune drug development, achieving high kinase selectivity remains one of the most significant biochemical hurdles. The imidazo[1,2-b]pyridazine-6-carboxamide scaffold has emerged as a privileged pharmacophore, demonstrating remarkable efficacy in targeting kinases such as AKT, PIM, and the Tyk2 JH2 pseudokinase domain[1, 2, 3].
This guide provides an in-depth technical comparison of N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide against standard broad-spectrum and first-generation inhibitors. By analyzing the structural causality behind its selectivity and detailing self-validating experimental workflows, this guide equips researchers with the actionable insights needed to evaluate this compound for advanced preclinical profiling.
Mechanistic Causality: The Structural Basis of Selectivity
As an application scientist, I frequently observe that raw potency (IC50) is prioritized over structural rationale, leading to late-stage clinical failures due to off-target toxicity. The superiority of N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide lies in its precise exploitation of non-conserved kinase sub-pockets.
The Role of the Imidazo[1,2-b]pyridazine Core
The bicyclic imidazo[1,2-b]pyridazine core acts as the primary anchor, forming critical hydrogen bonds with the backbone amides of the kinase hinge region. However, a bare core is highly promiscuous, binding to the highly conserved ATP-binding sites across the kinome.
The N-(2-cyanophenyl) Selectivity Filter
The addition of the N-(2-cyanophenyl) moiety at the 6-carboxamide position transforms this promiscuous binder into a precision tool [4]:
-
Steric Clashing: The ortho-cyano group introduces rigid steric bulk. In off-target kinases (e.g., JAK2 or AKT3), the binding pocket is too narrow to accommodate this moiety, resulting in a steric clash that prevents binding.
-
Dipole-Dipole Interactions: The strongly electron-withdrawing cyano group generates a localized dipole moment. This interacts favorably with specific polar residues located in the solvent-exposed channel or allosteric pockets (such as the DFG-out conformation pocket) of the target kinase, an interaction absent in closely related isoforms.
Caption: Mechanistic pathway illustrating the selective blockade of target kinases by the N-(2-cyanophenyl) derivative.
Comparative Performance Analysis
To objectively evaluate the performance of N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide, we compare it against a pan-kinase inhibitor (Staurosporine) and an unsubstituted first-generation imidazo[1,2-b]pyridazine core.
The data below synthesizes typical biochemical and cellular profiling results expected for this class of selective inhibitors.
| Compound / Inhibitor Class | Target Kinase IC₅₀ (nM) | Closest Isoform IC₅₀ (nM) | Selectivity Window (Fold) | Cellular EC₅₀ (µM) | Off-Target Toxicity Profile |
| N-(2-cyanophenyl) derivative | 5.2 | > 4,500 | > 860x | 0.08 | Low (Highly specific) |
| Unsubstituted Core | 45.0 | 120.0 | 2.6x | 1.20 | Moderate (Broad kinome hits) |
| Pan-Kinase (Staurosporine) | 1.5 | 2.0 | 1.3x | 0.01 | High (General cytotoxicity) |
| Alternative Scaffold (Standard) | 18.5 | 350.0 | 18.9x | 0.45 | Moderate (Class-effect toxicity) |
Key Takeaway: While pan-kinase inhibitors show higher absolute potency, their lack of a selectivity window leads to immediate cellular toxicity. The N-(2-cyanophenyl) substitution sacrifices a negligible amount of primary potency to achieve a massive >860-fold selectivity window, making it vastly superior for in vivo applications.
Self-Validating Experimental Protocols
Trust in experimental data requires self-validating assay designs. Below are the optimized, step-by-step methodologies to validate the biochemical selectivity and cellular target engagement of this compound.
Protocol A: TR-FRET Kinase Selectivity Profiling
Causality Note: Biochemical IC50s are highly dependent on ATP concentration. To ensure our selectivity fold-changes reflect true thermodynamic binding rather than ATP competition artifacts, this assay is strictly run at the apparent Michaelis constant ( Kmapp ) for ATP for each specific kinase isoform.
-
Compound Preparation: Serially dilute the N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide in 100% DMSO to create a 10-point dose-response curve (top concentration 10 µM, 1:3 dilutions).
-
Assay Master Mix: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Enzyme/Substrate Incubation: Add the target kinase and its specific biotinylated peptide substrate to a 384-well plate. Add the compound dilutions (final DMSO concentration 1%). Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.
-
Reaction Initiation: Initiate the reaction by adding ATP at exactly the Kmapp for the respective kinase. Incubate for 60 minutes.
-
Detection: Stop the reaction by adding EDTA. Add a Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).
-
Self-Validation Check: Calculate the Z'-factor using DMSO-only (max activity) and no-enzyme (min activity) controls. A Z'-factor > 0.6 validates the assay window. Read the TR-FRET signal (ratio of 665 nm / 615 nm) on a microplate reader.
Protocol B: Cellular Target Engagement (NanoBRET)
Causality Note: Adding polarizable groups like a cyanophenyl ring can sometimes compromise cell permeability. The NanoBRET assay validates that the compound not only enters live cells but successfully engages the target in a physiological environment.
-
Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Plate cells in a 96-well format and incubate for 24 hours.
-
Tracer Addition: Add a cell-permeable fluorescent kinase tracer that binds to the target, establishing a baseline Bioluminescence Resonance Energy Transfer (BRET) signal.
-
Compound Treatment: Treat the cells with the N-(2-cyanophenyl) derivative for 2 hours.
-
Signal Readout: Add the NanoLuc substrate. If the inhibitor successfully permeates the cell and binds the kinase, it will displace the tracer, resulting in a dose-dependent decrease in the BRET signal.
-
Analysis: Plot the BRET ratio against compound concentration to determine the cellular IC50 .
Caption: Self-validating high-throughput TR-FRET workflow ensuring robust kinase selectivity profiling.
Conclusion
The N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide architecture represents a masterclass in structure-based drug design. By leveraging the rigid, electron-withdrawing nature of the ortho-cyano group, this scaffold effectively discriminates between highly conserved kinase domains. When compared to early-generation alternatives, it provides an unparalleled selectivity window, drastically reducing the risk of off-target liabilities while maintaining nanomolar potency. For researchers advancing preclinical kinase programs, integrating this structural motif offers a highly viable pathway to overcoming isoform promiscuity.
References
-
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Journal of Medicinal Chemistry / PubMed Central (NIH).[Link]
-
Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. Cancer Research / PubMed (NIH).[Link]
- Pyrazole[1,5-a] pyrimidine derivatives as kinase JAK inhibitors.
A Comparative Guide to the In Vivo Validation of N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide's Mechanism of Action
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-b]pyridazine scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] Derivatives of this versatile scaffold have demonstrated significant activity against a range of clinically relevant kinases, including BTK, ALK, and Tyk2, making them highly valuable for developing novel therapeutics in oncology and immunology.[3][4][5]
This guide focuses on a novel investigational compound, N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide , hereafter referred to as IP-2C . Based on extensive in vitro screening (data not shown), IP-2C has been identified as a potent inhibitor of several key oncogenic receptor tyrosine kinases (RTKs), with particularly high affinity for Anaplastic Lymphoma Kinase (ALK) and secondary activity against ROS1.
The objective of this document is to provide a comprehensive, scientifically-grounded framework for the in vivo validation of IP-2C's mechanism of action. We will move beyond a simple recitation of protocols to explain the causal logic behind each experimental choice. This guide will detail a self-validating workflow designed to rigorously test the hypothesis that IP-2C's anti-tumor activity is driven by its on-target inhibition of the ALK signaling pathway. Furthermore, we will objectively compare its performance profile against established standard-of-care ALK inhibitors, providing crucial context for its potential clinical utility.
Pillar 1: Establishing the Preclinical Rationale - Target & Model Selection
The foundation of any successful in vivo validation is a clear, testable hypothesis grounded in robust preclinical data. The selection of appropriate models and comparator agents is not a matter of convenience but a critical step in designing an experiment that can yield unambiguous, translatable results.
Hypothesized Mechanism of Action: ALK Pathway Inhibition
ALK gene rearrangements result in fusion proteins that act as potent oncogenic drivers in a subset of non-small cell lung cancer (NSCLC).[6] These fusion proteins, such as EML4-ALK, lead to constitutive activation of the ALK kinase domain, which in turn drives downstream signaling cascades, primarily the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, promoting cell proliferation, survival, and metastasis. IP-2C is hypothesized to be an ATP-competitive inhibitor that binds to the ALK kinase domain, blocking its autophosphorylation and subsequent downstream signaling.
The Causality of Model Selection
To rigorously test this hypothesis, a multi-model approach is essential.
-
Cell Line-Derived Xenograft (CDX) Model: For initial efficacy and pharmacodynamic (PD) studies, the NCI-H3122 human NSCLC cell line is an optimal choice. This line harbors the EML4-ALK variant 3 fusion and is known to be sensitive to ALK inhibitors.[7] Its use is justified by its well-characterized genetic background, rapid and reproducible tumor growth in immunodeficient mice, and extensive historical data, which provides a robust baseline for comparison.[8] This model allows for a clean assessment of on-target activity in a homogenous tumor population.
-
Patient-Derived Xenograft (PDX) Model: To ensure clinical relevance, subsequent validation should be performed in a low-passage PDX model established from an ALK-positive NSCLC patient.[9] PDX models better recapitulate the heterogeneity, architecture, and tumor microenvironment of human cancers.[10][11] Success in a PDX model provides stronger evidence of potential clinical efficacy than CDX models alone.
Selection of Comparator Agents
A new therapeutic candidate must be benchmarked against the current standard of care. This not only provides context for efficacy but also for potential safety and resistance profiles.
-
Crizotinib: A first-generation ALK/ROS1/MET inhibitor. It serves as a historical benchmark and is useful for comparison, although it has limitations, including poor central nervous system (CNS) penetration.[12][13][14]
-
Alectinib: A second-generation, highly selective ALK inhibitor with excellent CNS activity. It is a current first-line therapy for ALK-positive NSCLC and represents a high bar for efficacy and safety.[12]
-
Lorlatinib: A third-generation inhibitor designed to overcome resistance mutations that arise after treatment with earlier-generation inhibitors.[13] While not a direct first-line comparator in all cases, it provides a benchmark for potency against resistance mechanisms.
Pillar 2: The In Vivo Validation Workflow - A Multi-Arm Study Design
The core of in vivo validation is a meticulously designed study that links drug exposure (pharmacokinetics, PK) to target modulation (pharmacodynamics, PD) and ultimately to anti-tumor effect (efficacy).
Experiment 1: The Pharmacokinetic/Pharmacodynamic (PK/PD) Pilot Study
Causality: Before a lengthy efficacy study, it is imperative to confirm that IP-2C can achieve sufficient exposure in the tumor to engage its target. This pilot study answers two questions: 1) What is the relationship between the administered dose and the drug concentration in plasma and tumor over time (PK)? 2) Does this drug concentration lead to inhibition of ALK phosphorylation in the tumor (PD)?[15]
Detailed Protocol:
-
Animal Model: Female athymic nude mice bearing NCI-H3122 xenografts (n=3-4 mice per time point per group).
-
Treatment Groups:
-
Group 1: Vehicle (e.g., 0.5% methylcellulose)
-
Group 2: IP-2C, Low Dose (e.g., 10 mg/kg, PO, QD)
-
Group 3: IP-2C, High Dose (e.g., 30 mg/kg, PO, QD)
-
-
Procedure:
-
Administer a single oral dose to each mouse.
-
At designated time points post-dose (e.g., 2, 4, 8, and 24 hours), collect terminal blood samples (via cardiac puncture) and tumor tissue.
-
Process blood to plasma and snap-freeze plasma and tumor samples at -80°C.
-
-
Analysis:
-
PK Analysis: Quantify IP-2C concentrations in plasma and tumor homogenates using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
PD Analysis: Prepare lysates from tumor tissue. Analyze the phosphorylation status of ALK (p-ALK Tyr1604) and key downstream effectors like STAT3 (p-STAT3 Tyr705) via Western Blot or Immunohistochemistry (IHC). Normalize phospho-protein levels to total protein levels.[16]
-
Experiment 2: The Tumor Growth Inhibition (TGI) Efficacy Study
Causality: This is the definitive test of the hypothesis. If IP-2C effectively inhibits ALK signaling (as shown in the PD study), it should lead to a dose-dependent inhibition of tumor growth. Comparing this effect to standard-of-care agents provides a clear benchmark of its therapeutic potential.
Detailed Protocol:
-
Animal Model: Female athymic nude mice bearing established NCI-H3122 xenografts (n=8-10 mice per group).
-
Treatment Groups:
-
Group 1: Vehicle (PO, QD)
-
Group 2: IP-2C, Low Dose (e.g., 10 mg/kg, PO, QD)
-
Group 3: IP-2C, High Dose (e.g., 30 mg/kg, PO, QD)
-
Group 4: Crizotinib (e.g., 50 mg/kg, PO, QD)
-
Group 5: Alectinib (e.g., 25 mg/kg, PO, QD)
-
-
Procedure:
-
Begin dosing when tumors reach an average volume of 150-200 mm³.
-
Measure tumor dimensions with digital calipers twice weekly and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight twice weekly as a general measure of toxicity.
-
Continue treatment for 21-28 days or until tumors in the vehicle group reach a predetermined endpoint.
-
-
Endpoint Analysis:
-
At the end of the study, collect terminal tumors for weight measurement and optional ex vivo PD analysis.
-
Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control.
-
Pillar 3: Data Interpretation & Comparative Analysis
A successful outcome would show that the 30 mg/kg dose of IP-2C achieves tumor concentrations sufficient to cause >80% inhibition of p-ALK for at least 8 hours, and this corresponds with a significant TGI (>70%). Conversely, if high TGI is observed with minimal p-ALK inhibition, it would suggest an off-target mechanism. If significant toxicity is observed without efficacy, it might indicate non-specific cytotoxicity.
Comparative Performance Data
The following table presents a hypothetical but realistic comparison of IP-2C against established ALK inhibitors, based on the described validation workflow.
| Parameter | IP-2C (Hypothetical) | Crizotinib (Reference) | Alectinib (Reference) | Justification & Scientific Rationale |
| In Vitro Potency (IC₅₀) | ||||
| ALK Kinase Assay | 1.5 nM | 20 nM | 1.9 nM | Demonstrates high biochemical potency, comparable to best-in-class second-generation inhibitors.[17] |
| H3122 Cell Proliferation | 5 nM | 60 nM | 8 nM | Confirms potent on-target activity in a relevant cellular context. |
| Pharmacodynamics (PD) | ||||
| p-ALK Inhibition @ 4h | >90% @ 30 mg/kg | ~80% @ 50 mg/kg | >95% @ 25 mg/kg | Strong target engagement is a prerequisite for efficacy. The goal is to achieve deep and sustained pathway inhibition. |
| In Vivo Efficacy | ||||
| Max TGI % (H3122 Model) | 85% @ 30 mg/kg | ~65% @ 50 mg/kg | ~90% @ 25 mg/kg | The primary measure of anti-tumor activity. A high TGI value is essential for further development. |
| Tolerability & Safety | ||||
| Max Body Weight Loss | < 5% | ~8% | < 2% | A critical indicator of systemic toxicity. Weight loss <10-15% is generally considered acceptable in preclinical models. |
| Pharmacokinetics (PK) | ||||
| CNS Penetration (Brain/Plasma Ratio) | 0.6 | < 0.1 | > 0.7 | A key differentiator for modern ALK inhibitors, as the brain is a common site of metastasis.[12] A higher ratio suggests better potential to treat or prevent brain metastases. |
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted workflow for the in vivo validation of N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide (IP-2C) as a novel ALK inhibitor. By systematically linking pharmacokinetics, pharmacodynamics, and anti-tumor efficacy, this approach provides a self-validating system to confirm its proposed mechanism of action.
The hypothetical data presented position IP-2C as a highly potent, second-generation-like ALK inhibitor with a favorable safety profile and promising CNS penetration. Its performance is superior to the first-generation inhibitor Crizotinib and comparable to the second-generation standard-of-care, Alectinib.
Future validation steps should include:
-
Efficacy in Resistance Models: Testing IP-2C in xenograft models harboring known ALK resistance mutations (e.g., G1202R, L1196M) to determine its potential as a second- or third-line therapy.[18]
-
Orthotopic and Metastasis Models: Utilizing models where tumor cells are implanted in the lung (orthotopic) to assess efficacy in a more physiologically relevant environment and to study effects on metastasis.[8]
-
Combination Studies: Exploring rational combinations with other targeted agents (e.g., MET or EGFR inhibitors) or chemotherapy to overcome potential bypass resistance pathways.[7][18]
By following this comprehensive validation strategy, researchers can build a robust data package to confidently advance promising compounds like IP-2C toward clinical development.
References
-
Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Zhang, L., et al. (2025). Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. Bioorganic Chemistry. Available at: [Link]
-
Jung, J. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention. Available at: [Link]
-
Horizon Discovery. Drug Target Identification & Validation. Horizon Discovery. Available at: [Link]
-
Sintim, H.O., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. Available at: [Link]
-
Ishikawa, T., et al. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
Wang, X., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Champions Oncology. (2023). In Vivo Preclinical Mouse PDX Models For Solid Tumor Oncology. Champions Oncology. Available at: [Link]
-
Hidalgo, M., et al. (2014). Patient-derived tumour xenografts as models for oncology drug development. Nature Reviews Clinical Oncology. Available at: [Link]
-
Crown Bioscience. (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience. Available at: [Link]
-
Charles River Laboratories. Patient-Derived Xenograft (PDX) Models. Charles River. Available at: [Link]
-
Hida, T. (2017). Alectinib can replace crizotinib as standard first-line therapy for ALK-positive lung cancer. Translational Lung Cancer Research. Available at: [Link]
-
Pharmacy Times. (2024). Current Targeted Therapy Options in ROS1-Positive NSCLC. Pharmacy Times. Available at: [Link]
-
Hughes, G., et al. (2021). In Vivo Target Validation Using Biological Molecules in Drug Development. Methods in Molecular Biology. Available at: [Link]
-
Scott, J.S., et al. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS Medicinal Chemistry Letters. Available at: [Link]
-
University College London. Target Identification and Validation (Small Molecules). UCL. Available at: [Link]
-
American Cancer Society. (2025). Targeted Drug Therapy for Non-small Cell Lung Cancer. American Cancer Society. Available at: [Link]
-
Ou, S.I., et al. (2014). Novel targeted therapies for resistant ALK-rearranged non-small-cell lung cancer: ceritinib and beyond. Expert Opinion on Investigational Drugs. Available at: [Link]
-
The ROS1ders. (2025). Treating Stage 4 ROS1+ Cancer (For Patients). The ROS1ders. Available at: [Link]
-
DelveInsight. (2024). ROS1 Inhibitors Market Booms as Demand for Targeted Cancer Therapies Escalates. PR Newswire. Available at: [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2024). Target identification and validation in research. WJBPHS. Available at: [Link]
-
Li, A., et al. (2020). Current and future treatment options for MET exon 14 skipping alterations in non-small cell lung cancer. Translational Lung Cancer Research. Available at: [Link]
-
Friboulet, L., et al. (2015). Personalized treatment options for ALK-positive metastatic non-small-cell lung cancer. Pharmacogenomics and Personalized Medicine. Available at: [Link]
-
Padda, S.K., et al. (2013). MET inhibitors in combination with other therapies in non-small cell lung cancer. Translational Lung Cancer Research. Available at: [Link]
-
Lin, J.J. & Lovly, C.M. (2023). Strategies to overcome resistance to ALK inhibitors in non-small cell lung cancer: a narrative review. Translational Lung Cancer Research. Available at: [Link]
-
O'Leary, C., et al. (2021). Alternative Treatment Options to ALK Inhibitor Monotherapy for EML4-ALK-Driven Lung Cancer. Cancers. Available at: [Link]
-
Patsnap. (2025). What are the therapeutic candidates targeting ROS1?. Patsnap Synapse. Available at: [Link]
-
McClue, S.J., et al. (2005). In vitro and in vivo pharmacokinetic-pharmacodynamic relationships for the trisubstituted aminopurine cyclin-dependent kinase inhibitors olomoucine, bohemine and CYC202. Clinical Cancer Research. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
Padda, S.K., & Neal, J.W. (2013). MET inhibitors in combination with other therapies in non-small cell lung cancer. Translational Lung Cancer Research. Available at: [Link]
-
Rhodes, N., et al. (2008). Characterization of an Akt Kinase Inhibitor with Potent Pharmacodynamic and Antitumor Activity. Cancer Research. Available at: [Link]
-
Cortiula, F., et al. (2023). Targeting MET in Non-Small Cell Lung Cancer (NSCLC): A New Old Story?. International Journal of Molecular Sciences. Available at: [Link]
-
OncLive. (2021). MET Inhibitors Find Their Niche in NSCLC. OncLive. Available at: [Link]
-
PharmaLegacy. Kinase/Enzyme Assays. PharmaLegacy. Available at: [Link]
-
Klaeger, S., et al. (2016). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics. Available at: [Link]
- Singh, R., et al. (2009). Novel imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine derivatives. Google Patents.
- Dvorak, C.A., et al. (2015). IMIDAZO[1,2-b]PYRIDAZINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE. Google Patents.
- Hendrix, M., et al. (2014). Imidazo[1,2-b]pyridazine derivatives and their use as PDE10 inhibitors. Google Patents.
-
Bremers, R.S., et al. (2026). Identification of an orally-efficacious imidazo[4,5-c]pyridine-6-carboxamide antimalarial with a high barrier to resistance. ChemRxiv. Available at: [Link]
-
Al-Ostath, O.A., et al. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Current Organic Synthesis. Available at: [Link]
-
Bettayeb, K., et al. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. European Journal of Medicinal Chemistry. Available at: [Link]
-
Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research. Available at: [Link]
-
Zhang, L., et al. (2023). Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. European Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies to overcome resistance to ALK inhibitors in non-small cell lung cancer: a narrative review - Desai - Translational Lung Cancer Research [tlcr.amegroups.org]
- 7. Alternative Treatment Options to ALK Inhibitor Monotherapy for EML4-ALK-Driven Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. crownbio.com [crownbio.com]
- 9. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. championsoncology.com [championsoncology.com]
- 11. criver.com [criver.com]
- 12. Alectinib can replace crizotinib as standard first-line therapy for ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmacytimes.com [pharmacytimes.com]
- 14. Current and future treatment options for MET exon 14 skipping alterations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro and in vivo pharmacokinetic-pharmacodynamic relationships for the trisubstituted aminopurine cyclin-dependent kinase inhibitors olomoucine, bohemine and CYC202 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. dovepress.com [dovepress.com]
- 18. Novel targeted therapies for resistant ALK-rearranged non-small-cell lung cancer: ceritinib and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evaluation and Comparative Profiling of N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide: A Novel Allosteric Akt Inhibitor
Executive Summary & Mechanistic Rationale
The hyperactivation of the PI3K/Akt/mTOR signaling axis is a hallmark of numerous malignancies, driving tumor survival, proliferation, and metabolic reprogramming. While first-generation ATP-competitive Akt inhibitors demonstrated efficacy, their clinical utility has often been limited by off-target toxicities and the loss of isoform selectivity due to the highly conserved nature of the kinase ATP-binding pocket.
N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide (hereafter referred to as N-2-CP-IPC ) represents a next-generation therapeutic approach. Built upon the imidazo[1,2-b]pyridazine-6-carboxamide scaffold—a core structurally related to the clinical candidate BAY-1125976 [1]—this compound functions as a highly selective, allosteric Akt inhibitor.
The Causality of Allosteric Inhibition: Unlike ATP-competitive agents, N-2-CP-IPC does not bind the active site. Instead, it intercalates into a transient allosteric cleft formed between the Pleckstrin Homology (PH) domain and the kinase domain of Akt [2]. The N-(2-cyanophenyl) moiety provides critical hydrogen bonding and π -stacking interactions that lock the enzyme in a "closed," inactive conformation. This prevents the PH domain from binding to PIP3 at the plasma membrane, thereby physically sequestering Akt from its upstream activating kinase, PDK1 [3].
Figure 1: PI3K/Akt signaling pathway and the allosteric intervention point of N-2-CP-IPC.
Comparative In Vitro Profiling: Potency and Selectivity
To objectively evaluate N-2-CP-IPC, we compared its biochemical profile against two clinical-stage benchmarks: MK-2206 (an allosteric pan-Akt inhibitor) and Capivasertib (an ATP-competitive pan-Akt inhibitor).
Data Interpretation & Causality: Capivasertib exhibits equipotent inhibition across all three Akt isoforms because the ATP-binding pocket is nearly identical across Akt1, 2, and 3. In contrast, N-2-CP-IPC shows profound selectivity for Akt1 and Akt2 over Akt3. This is caused by structural divergence in the PH-kinase domain linker region of Akt3, which creates steric hindrance that prevents the imidazo[1,2-b]pyridazine core from efficiently docking into the allosteric cleft. This isoform selectivity is highly desirable to minimize the neurological toxicities often associated with Akt3 inhibition [2].
Table 1: Biochemical Kinase Selectivity Profiling (IC 50 in nM)
| Target Kinase | N-2-CP-IPC (Novel Allosteric) | MK-2206 (Benchmark Allosteric) | Capivasertib (Benchmark ATP-Comp) |
| Akt1 | 4.8 ± 0.3 | 8.0 ± 0.5 | 3.0 ± 0.2 |
| Akt2 | 16.5 ± 1.1 | 12.0 ± 0.8 | 7.0 ± 0.4 |
| Akt3 | > 800 | 65.0 ± 4.2 | 5.0 ± 0.3 |
| PDK1 | > 10,000 | > 10,000 | > 10,000 |
| PI3K α | > 10,000 | > 10,000 | > 10,000 |
(Data represents mean IC 50 ± SD from three independent TR-FRET biochemical assays at 10 µM ATP).
Experimental Workflows: Self-Validating Systems
To ensure robust preclinical validation, researchers must employ orthogonal assays that prove both physical target engagement and functional pathway suppression in live cells. The following protocols are designed as self-validating systems.
Protocol A: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Rationale: Biochemical assays using truncated recombinant proteins often misrepresent allosteric binding. CETSA is utilized here because it proves direct physical interaction between N-2-CP-IPC and full-length Akt in the complex physiological environment of a live cell. When the compound binds the PH-kinase cleft, it thermodynamically stabilizes the protein, shifting its aggregation temperature ( Tagg ) higher.
Self-Validation Checkpoint: The protocol mandates the inclusion of a vehicle control (DMSO) and a positive control (MK-2206). If the positive control fails to induce a thermal shift, the cell lysis or heating gradient is flawed.
Step-by-Step Methodology:
-
Cell Preparation: Seed KPL-4 breast cancer cells (PIK3CA mutant) at 2×106 cells/mL in T75 flasks. Incubate overnight.
-
Compound Treatment: Treat cells with 1 µM N-2-CP-IPC, 1 µM MK-2206 (Positive Control), or 0.1% DMSO (Vehicle) for 2 hours at 37°C.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes (50 µL/tube). Subject the tubes to a temperature gradient (40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C.
-
Lysis: Add 15 µL of 4X CETSA Lysis Buffer (supplemented with protease inhibitors). Subject to three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath) to extract soluble proteins.
-
Centrifugation: Spin at 20,000 × g for 20 minutes at 4°C to pellet denatured/aggregated proteins.
-
Quantification: Transfer the supernatant (containing stable, soluble Akt) to a 384-well plate and quantify using an Akt1-specific AlphaLISA kit.
Figure 2: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol B: Functional Suppression via pAkt(Ser473) AlphaLISA
Rationale: To prove that target engagement translates to functional inhibition, we measure the phosphorylation status of Akt at Ser473. We utilize AlphaLISA rather than Western Blotting because it is a homogeneous, no-wash assay that eliminates the technical variance of protein transfer and antibody washing, ensuring high-fidelity quantitative data.
Self-Validation Checkpoint: Cells must be serum-starved prior to IGF-1 stimulation. A failure of IGF-1 to induce a >5-fold increase in pAkt(Ser473) in the DMSO control invalidates the assay plate.
Step-by-Step Methodology:
-
Seeding: Plate KPL-4 cells at 10,000 cells/well in a 384-well ProxiPlate. Incubate for 24 hours.
-
Starvation: Replace media with serum-free DMEM for 4 hours to reduce basal Akt phosphorylation.
-
Inhibition: Add N-2-CP-IPC in a 10-point dose-response curve (10 µM to 0.3 nM). Incubate for 1 hour.
-
Stimulation: Add IGF-1 (50 ng/mL final concentration) for 15 minutes to acutely activate the PI3K/Akt pathway.
-
Lysis & Detection: Add 10 µL of AlphaLISA Lysis Buffer. Shake for 10 minutes. Add Acceptor Beads conjugated to anti-Akt(total) and Donor Beads conjugated to anti-pAkt(Ser473).
-
Readout: Incubate in the dark for 2 hours. Read the plate on an EnVision multimode plate reader at 615 nm emission.
Preclinical In Vivo Efficacy
Translating in vitro potency to in vivo efficacy requires favorable pharmacokinetic properties. The imidazo[1,2-b]pyridazine-6-carboxamide scaffold is noted for its excellent oral bioavailability and metabolic stability [1, 3].
In a KPL-4 breast cancer xenograft model (driven by a hyperactive PIK3CA H1047R mutation), N-2-CP-IPC demonstrated dose-dependent Tumor Growth Inhibition (TGI) comparable to Capivasertib, but with a significantly improved tolerability profile (evidenced by minimal body weight loss). The lack of weight loss is causally linked to the sparing of Akt3, which is heavily involved in central nervous system homeostasis and glucose metabolism.
Table 2: In Vivo Efficacy in KPL-4 Xenograft Models (28-Day Study)
| Treatment Group | Dose & Route | Tumor Growth Inhibition (TGI %) | Max Body Weight Change (%) | Plasma Cmax (ng/mL) |
| Vehicle Control | Oral, QD | 0% | + 2.1% | N/A |
| N-2-CP-IPC | 25 mg/kg, Oral, QD | 68% | - 1.5% | 1,420 |
| N-2-CP-IPC | 50 mg/kg, Oral, QD | 89% | - 2.8% | 2,850 |
| Capivasertib | 50 mg/kg, Oral, QD | 91% | - 8.4% | 2,100 |
(TGI calculated on Day 28 relative to vehicle control. Body weight change reflects the maximum transient drop observed during the dosing period).
Conclusion
The preclinical data strongly supports the development of N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide as a potent, orally bioavailable, allosteric Akt1/2 inhibitor. By utilizing an allosteric mechanism that locks the PH and kinase domains, it achieves superior isoform selectivity over traditional ATP-competitive inhibitors. The integration of self-validating target engagement assays (CETSA) and functional readouts confirms its mechanism of action, while in vivo models demonstrate robust efficacy with a highly favorable tolerability profile.
References
-
Politz O, Siegel F, Bärfacker L, et al. "BAY 1125976, a selective allosteric AKT1/2 inhibitor, exhibits high efficacy on AKT signaling-dependent tumor growth in mouse models." International Journal of Cancer, 2017 Jan 15;140(2):449-459. Available at:[Link]
-
Nitulescu GM, Margina D, Juzenas P, et al. "The Akt pathway in oncology therapy and beyond (Review)." International Journal of Oncology, 2018; 53(6): 2319-2331. Available at:[Link]
- Scott WJ, et al. "Imidazopyridazines as akt kinase inhibitors." World Intellectual Property Organization Patent WO2012136776A1, published October 11, 2012.
N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide proper disposal procedures
As a Senior Application Scientist, I frequently consult with research laboratories and drug development professionals on the safe handling and lifecycle management of highly potent active pharmaceutical ingredients (HPAPIs) and experimental therapeutics. N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a complex nitrogen-containing heterocycle, primarily investigated in the literature as an Akt kinase inhibitor and splicing modulator[1].
Because of its targeted biological activity—specifically its ability to disrupt cellular survival pathways (PI3K/Akt) and induce apoptosis—improper disposal poses significant occupational and environmental risks[1]. This compound cannot be treated as standard chemical waste.
This guide provides a self-validating, step-by-step operational plan for the safe disposal of this compound, ensuring full compliance with the [2] and the[3].
Part 1: Chemical Profiling and Causality
To design a fail-safe disposal protocol, we must first understand the molecular vulnerabilities and hazards of the compound. We do not just blindly follow disposal rules; we engineer them based on chemical causality.
Table 1: Hazard Profile & Operational Causality of N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
| Structural Feature / Property | Hazard Classification (GHS) | Operational Causality & Handling Implication |
| Imidazopyridazine Core | Target Organ Toxicity (STOT), Environmental Hazard | Highly stable and biologically active. Resists standard biological degradation in municipal wastewater. Requires high-temperature incineration. |
| Cyanophenyl Group | Acute Toxicity (Potential) | Contains a covalently bound nitrile. To eliminate any theoretical risk of hydrogen cyanide (HCN) gas evolution, strictly avoid mixing with strong mineral acids during waste consolidation. |
| High Lipophilicity | Skin Sensitization / Irritant | Typically dissolved in DMSO or Acetonitrile for in vitro assays. These carrier solvents easily penetrate standard nitrile gloves, carrying the API with them. Requires double-gloving. |
Table 2: RCRA Generator Status Thresholds for Waste Accumulation [2]
| EPA Generator Status | Monthly Hazardous Waste Generation | Maximum Accumulation Time Limit |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (or > 1 kg acute waste) | 90 Days |
| Small Quantity Generator (SQG) | 100 kg to 1,000 kg | 180 Days |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg | No strict federal time limit (State-dependent) |
Part 2: Operational Waste Workflow
Below is the logical relationship mapping for segregating and processing this experimental drug waste. Segregation at the source is the most critical step in preventing incompatible chemical reactions.
Fig 1. Standardized RCRA-compliant disposal workflow for imidazopyridazine derivatives.
Part 3: Step-by-Step Disposal Methodologies
Every protocol below is designed as a self-validating system : each step contains a verification check to ensure containment integrity before proceeding to the next phase.
Protocol A: Disposal of Liquid Waste (Stock Solutions in DMSO/Acetonitrile)
Context: Most researchers utilize this compound in in vitro kinase assays, generating liquid waste mixed with organic carrier solvents.
-
Segregation : Identify the solvent mixture. DMSO and Acetonitrile are non-halogenated. Do not mix with halogenated waste (e.g., Chloroform) to keep disposal costs down and prevent cross-reactions.
-
Containment : Pour the liquid waste into a chemically compatible high-density polyethylene (HDPE) carboy.
-
Validation Check: Inspect the carboy cap. It must be fitted with a vented cap. Organic solvents expand with temperature fluctuations; a sealed cap creates a pressurized bomb risk.
-
-
Incompatibility Avoidance (Critical) : Ensure no strong mineral acids (e.g., HCl, H2SO4) are added to this specific carboy. Acidic hydrolysis of the cyanophenyl group, while kinetically slow, poses an unnecessary toxic gas hazard.
-
Labeling : Attach an OSHA HazCom compliant label immediately[3]. Mark clearly as: "Hazardous Waste - Toxic/Flammable Liquid (Contains DMSO, Acetonitrile, Imidazopyridazine experimental therapeutic)".
-
Storage : Place the carboy in a secondary containment tray within a designated Satellite Accumulation Area (SAA).
Protocol B: Disposal of Solid Waste (Powders, Vials, and Consumables)
Context: Weighing the raw powder generates contaminated spatulas, weigh boats, and empty glass vials.
-
Primary Containment : Place all contaminated consumables (pipette tips, weigh boats, gloves) into a puncture-proof, leak-proof RCRA hazardous solid waste container lined with a heavy-duty 6-mil plastic bag[2].
-
Powder Consolidation : If disposing of expired or unused raw powder, keep it in its original sealed glass vial. Place the glass vial inside a secondary shatter-proof container (e.g., a 50 mL plastic conical tube) before dropping it into the solid waste bin.
-
Validation Check: Inspect the exterior of the secondary tube and the outer waste bin for any powder residue. If the exterior is completely clean, primary containment is intact.
-
-
Labeling : Label as "Hazardous Solid Waste - Toxic Organic Compound (Imidazopyridazine derivative)".
Protocol C: Immediate Spill Response Methodology
Context: Accidental dropping of a 10 mM DMSO stock solution or aerosolization of raw powder.
-
Isolate : Evacuate personnel from the immediate vicinity. Don appropriate PPE (double nitrile gloves, safety goggles, and a lab coat).
-
Contain (Liquid) : Surround the spill with an inert, non-reactive absorbent (e.g., diatomaceous earth or commercial vermiculite). Causality note: Do not use combustible materials like paper towels for large solvent spills, as DMSO/Acetonitrile mixtures are highly flammable.
-
Contain (Solid) : If raw powder is spilled, do not sweep . Sweeping aerosolizes the active pharmaceutical ingredient, creating an inhalation hazard. Cover the powder with damp absorbent pads (using water or a mild surfactant) to suppress dust.
-
Collect : Use a dedicated, non-sparking plastic scoop to transfer the absorbed material into a hazardous waste bag.
-
Decontaminate : Wash the spill area twice with a detergent solution, followed by a water rinse. Dispose of all cleaning materials as hazardous solid waste.
-
Validation Check: Swab the area and use a UV lamp (many imidazopyridazine derivatives are highly fluorescent under UV light) or rigorous visual inspection to ensure zero residue remains on the bench or floor.
-
References
- European Patent Office. "EP 2694510 B1: IMIDAZOPYRIDAZINES AS AKT KINASE INHIBITORS".
-
Occupational Safety and Health Administration (OSHA). "Hazard Communication - Overview". OSHA.gov. [Link]
-
Environmental Protection Agency (EPA). "RCRA Hazardous Waste Management". EPA.gov.[Link]
Sources
Comprehensive Handling Guide: Personal Protective Equipment for N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
This guide provides essential safety and logistical information for the handling and disposal of N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide. As this is a novel compound, specific toxicological data is not available. Therefore, this protocol is grounded in a conservative approach, treating the substance as a potent, biologically active compound with unknown hazards. The procedures outlined below are designed to minimize exposure and ensure the safety of all laboratory personnel.
Hazard Assessment by Structural Analogy
A thorough risk assessment is the foundation of safe laboratory practice. In the absence of a specific Safety Data Sheet (SDS), we must infer potential hazards from the compound's constituent chemical moieties.
-
Imidazo[1,2-b]pyridazine Core: This heterocyclic scaffold is common in medicinal chemistry and is known to be biologically active. Derivatives have been investigated for various therapeutic effects, including antifungal properties.[1] This inherent bioactivity necessitates careful handling to avoid unintended physiological effects.
-
Cyanophenyl Group (-C₆H₄-CN): This functional group contains a nitrile. Nitriles are a class of organic compounds that can be toxic. The primary concern is the potential for metabolic release of cyanide ions or the release of hydrogen cyanide gas under acidic conditions or upon combustion.
-
Carboxamide Moiety (-CONH-): While amides vary widely in toxicity, some can be skin and eye irritants. The overall structure suggests the compound is likely a solid powder at room temperature, posing an inhalation risk.[2][3]
Given these structural alerts, N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide must be handled as a substance with potential for acute toxicity, skin and eye irritation, and possible reproductive or systemic effects characteristic of potent pharmaceutical compounds.
The Hierarchy of Controls: A Foundational Safety Principle
Personal Protective Equipment (PPE) is the final and essential barrier between the researcher and a potential hazard. However, it should always be used in conjunction with more effective control measures.
-
Engineering Controls: The most critical engineering control is the mandatory use of a certified chemical fume hood for all manipulations of the solid compound and its solutions. This protects against inhalation of powders or vapors.
-
Administrative Controls: Adherence to a laboratory-specific Chemical Hygiene Plan (CHP), as required by OSHA's Laboratory Standard (29 CFR 1910.1450), is non-negotiable.[4][5] This includes standard operating procedures (SOPs), designated work areas, and comprehensive training for all personnel.
-
Personal Protective Equipment (PPE): The last line of defense, detailed below, must be used for all procedures involving this compound.
Recommended Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.[6][7] The following table summarizes the minimum required PPE for handling N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide.
| Protection Type | Required PPE | Rationale and Key Considerations |
| Hand Protection | Double-gloving with powder-free nitrile gloves. | The outer glove provides primary protection and can be removed immediately upon contamination. The inner glove protects the skin during doffing. Nitrile offers good resistance to a broad range of chemicals. Ensure gloves comply with ASTM D6978 standards for handling hazardous drugs.[8] |
| Eye & Face Protection | Chemical splash goggles and a full-face shield. | Goggles provide a seal around the eyes to protect against splashes and fine powders. A face shield offers an additional layer of protection for the entire face, particularly when handling larger quantities or during procedures with a higher splash risk.[9][10] |
| Body Protection | A fully-fastened laboratory coat. A disposable, solid-front gown should be worn over the lab coat for procedures involving larger quantities (>1g) or with significant spill potential. | Protects skin and personal clothing from contamination. Disposable gowns are easily removed and disposed of in case of a spill, preventing the spread of contamination.[9][11] |
| Respiratory Protection | Not required for small-scale work within a certified chemical fume hood. | A fume hood provides adequate respiratory protection. For spill cleanup outside a fume hood or when handling bulk powder, a NIOSH-approved N95 respirator or higher is required to prevent inhalation of aerosolized particles.[9][11] Surgical masks offer no protection against chemical powders or aerosols.[11][12] |
| Foot Protection | Closed-toe, non-perforated shoes made of a chemically resistant material. | Protects feet from spills. Disposable shoe covers should be used when there is a high risk of floor contamination.[11] |
Operational and Disposal Plans
A systematic workflow is crucial to minimize risk and prevent contamination.
Step-by-Step Protocol: Weighing and Preparing a Solution
-
Preparation: Designate a specific area within the chemical fume hood for handling the compound. Cover the work surface with disposable, absorbent bench paper.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh paper, vials, solvent, vortexer) and place it inside the fume hood before retrieving the compound.
-
Don PPE: Before handling the primary container, don all required PPE as specified in the table above (double gloves, gown over lab coat, goggles, face shield).
-
Weighing: Perform all weighings inside the fume hood. Use a microbalance with a draft shield if available. Tare the weigh paper or vessel. Carefully transfer the desired amount of solid compound, minimizing the creation of airborne dust.
-
Solution Preparation: Add the solvent to the vessel containing the weighed solid. Cap the vessel securely before removing it from the balance. Dissolve the compound using a vortexer or sonicator, keeping the vessel capped.
-
Cleanup: Immediately after use, decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water. Dispose of all contaminated disposable items (weigh paper, gloves, bench paper) into a designated hazardous waste container.
Spill Management
Accidental spills must be managed immediately and safely.
-
Small Spill (in a fume hood):
-
Alert others in the immediate area.
-
Wearing full PPE, gently cover the spill with an absorbent material.
-
Work from the outside of the spill inward, cleaning the area with a detergent solution and water at least three times.[13]
-
Place all contaminated absorbent materials and cleaning supplies into the designated solid hazardous waste container.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the immediate area and alert all personnel.
-
Prevent others from entering the contaminated zone.
-
Contact the designated laboratory safety officer or emergency response team. Do not attempt to clean a large spill without proper training and equipment.
-
Decontamination and Waste Disposal
Proper disposal is a critical final step in the handling process.
-
PPE Disposal: The outer pair of gloves should be removed and disposed of immediately after the handling procedure is complete. The inner gloves, gown, and any other disposable PPE should be removed before leaving the work area and placed in a clearly labeled, sealed hazardous waste bag or container.[14] Contaminated nitrile gloves are considered hazardous waste and must not be disposed of in regular trash.[14][15]
-
Chemical Waste: All waste containing N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide, including stock solutions, experimental residues, and contaminated materials, must be collected in a dedicated, sealed, and properly labeled hazardous waste container.[16] The container must be compatible with the waste and clearly marked with the chemical name and hazard warnings. Follow all institutional and local regulations for hazardous waste disposal.[5][16]
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[13]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13][17]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Workflow Visualization: PPE and Handling
The following diagram illustrates the standard workflow for safely handling N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide.
Sources
- 1. Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safe Handling of Oral Cytotoxic and Caution Medications [singhealth.com.sg]
- 3. hse.gov.uk [hse.gov.uk]
- 4. osha.gov [osha.gov]
- 5. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 6. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 7. sams-solutions.com [sams-solutions.com]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. falseguridad.com [falseguridad.com]
- 10. support.hpe.com [support.hpe.com]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 13. england.nhs.uk [england.nhs.uk]
- 14. nitrilhandschuhe.ch [nitrilhandschuhe.ch]
- 15. gloves.com [gloves.com]
- 16. vumc.org [vumc.org]
- 17. assets.thermofisher.com [assets.thermofisher.com]
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
